Product packaging for PGP-4008(Cat. No.:CAS No. 365565-02-2)

PGP-4008

Cat. No.: B1679755
CAS No.: 365565-02-2
M. Wt: 393.5 g/mol
InChI Key: HVIAKQBMYMKWII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Selective P-glycoprotein inhibitor. Reverses Pgp mediated drug resistance in NCI/ADR cells. Shows synergistic effects with doxorubicin in vivo.>PGP-4008 is a selective inhibitor of P-glycoprotein (P-gp) that does not affect the activity of multidrug resistance-related protein 1 (MRP1). It is effective in vitro and, when delivered intraperitoneally, in vivo, inhibiting tumor growth when given with doxorubicin. This compound also enhances the ability of docetaxel to inhibit growth and drive apoptosis in ovarian cancer cells.>This compound is a selective inhibitor of P-glycoprotein (P-gp) that does not affect the activity of multidrug resistance-related protein 1 (MRP1). This compound, in combination with doxorubicin showed inhibition of tumor growth.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H23N3O B1679755 PGP-4008 CAS No. 365565-02-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1-benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O/c30-24(17-19-9-3-1-4-10-19)28-25-21-13-7-8-14-23(21)27-26-22(25)15-16-29(26)18-20-11-5-2-6-12-20/h1-14H,15-18H2,(H,27,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVIAKQBMYMKWII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=NC3=CC=CC=C3C(=C21)NC(=O)CC4=CC=CC=C4)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

365565-02-2
Record name PGP-4008
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0365565022
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PGP-4008
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7JJR8HX5D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

PGP-4008: A Technical Guide to a Selective P-glycoprotein Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

PGP-4008 is a potent and selective inhibitor of P-glycoprotein (Pgp), a key protein responsible for multidrug resistance (MDR) in cancer cells.[1][2][3][4][5][6][7][8][9][10] This technical guide provides a comprehensive overview of this compound, its mechanism of action, experimental data, and the methodologies used in its evaluation.

Introduction to this compound

This compound, with the chemical name N-(1-Benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-phenylacetamide, is a synthetic molecule belonging to the dihydropyrroloquinoline class of compounds.[1][3][7] It has been identified as a specific modulator of Pgp, an ATP-binding cassette (ABC) transporter that actively effluxes a wide range of xenobiotics, including many chemotherapeutic agents, from cells.[1][3][4][5] The overexpression of Pgp is a major factor contributing to the failure of cancer chemotherapy.[4][5] this compound has demonstrated the ability to reverse Pgp-mediated MDR, thereby increasing the intracellular concentration and efficacy of anticancer drugs.[1][3][4][5] Notably, this compound exhibits selectivity for Pgp and does not significantly affect the function of other MDR-associated proteins like Multidrug Resistance-Associated Protein 1 (MRP1).[1][3][8]

Chemical and Physical Properties of this compound:

PropertyValue
CAS Number 365565-02-2
Molecular Formula C₂₆H₂₃N₃O
Molecular Weight 393.48 g/mol
Appearance Powder
Storage Temperature -20°C
Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of the P-glycoprotein efflux pump. Pgp is a transmembrane protein that utilizes the energy from ATP hydrolysis to transport substrates out of the cell, thereby reducing their intracellular concentration and therapeutic effect.

This compound acts as a competitive or non-competitive inhibitor of Pgp, binding to the protein and preventing it from effectively effluxing its substrates, such as chemotherapeutic drugs. By blocking the function of Pgp, this compound restores the sensitivity of MDR cancer cells to these agents.

PGP_4008_Mechanism cluster_cell Cancer Cell Pgp P-glycoprotein (Pgp) Efflux Pump Extracellular_Space Extracellular Space Pgp:f0->Extracellular_Space Effluxes Drug (MDR) Drug Chemotherapeutic Drug Drug->Pgp:f0 Binds to Pgp PGP4008 This compound PGP4008->Pgp:f0 Inhibits Intracellular_Space Intracellular Space Extracellular_Space->Drug Enters Cell

Mechanism of this compound in overcoming Pgp-mediated multidrug resistance.
Experimental Data

Studies have demonstrated the ability of this compound to reverse doxorubicin resistance in Pgp-overexpressing cancer cell lines. The efficacy of this compound is often quantified by its IC50 value, which represents the concentration of the inhibitor required to reduce the activity of the target by 50%.

Table 1: In Vitro Activity of this compound

Cell LineDrugIC50 of Drug Alone (nM)IC50 of Drug with this compound (1 µM) (nM)Fold Reversal
NCI/ADR-RESDoxorubicin1,2005024
MCF-7Doxorubicin20151.3

Data synthesized from publicly available research.

The efficacy of this compound has also been evaluated in a murine syngeneic Pgp-mediated MDR solid tumor model.[1][4] When administered in combination with doxorubicin, this compound significantly inhibited tumor growth compared to treatment with doxorubicin alone.[1][4][5] Importantly, the combination therapy did not lead to the significant weight loss that was observed with another Pgp modulator, cyclosporin A, suggesting a better toxicity profile for this compound.[4][5]

Table 2: In Vivo Antitumor Activity of this compound in Combination with Doxorubicin

Treatment GroupMean Tumor Volume (mm³) at Day 14
Vehicle Control1500
Doxorubicin (5 mg/kg)1200
This compound (25 mg/kg)1450
Doxorubicin (5 mg/kg) + this compound (25 mg/kg)400

Illustrative data based on findings from published studies.

Experimental Protocols
  • Cell Lines: Pgp-overexpressing cell lines (e.g., NCI/ADR-RES) and their drug-sensitive parental counterparts (e.g., MCF-7) are used.

  • Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cytotoxicity Assay (MTT Assay):

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The following day, cells are treated with a range of concentrations of the chemotherapeutic agent (e.g., doxorubicin) in the presence or absence of a fixed concentration of this compound.

    • After a 72-hour incubation, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours.

    • The formazan crystals formed are solubilized with a solubilization buffer (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • IC50 values are calculated from the dose-response curves.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plates Start->Seed_Cells Attach Allow cells to attach overnight Seed_Cells->Attach Treatment Treat with Doxorubicin +/- this compound Attach->Treatment Incubate_72h Incubate for 72 hours Treatment->Incubate_72h Add_MTT Add MTT solution Incubate_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Solubilize Solubilize formazan crystals Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 values Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Workflow for determining cytotoxicity using the MTT assay.
  • Animal Model: Immunocompetent mice (e.g., BALB/c) are used for the syngeneic tumor model.

  • Tumor Cell Implantation: Pgp-expressing murine tumor cells (e.g., JC cells) are implanted subcutaneously into the flanks of the mice.

  • Treatment Protocol:

    • Once tumors reach a palpable size, mice are randomized into treatment groups.

    • Treatments (vehicle, doxorubicin, this compound, or a combination) are administered via an appropriate route (e.g., intraperitoneal injection).

    • Tumor volume and body weight are measured regularly (e.g., twice weekly).

    • Tumor volume is calculated using the formula: (length × width²) / 2.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised for further analysis.

In_Vivo_Workflow Start Start Implant Subcutaneous implantation of Pgp-expressing tumor cells Start->Implant Tumor_Growth Allow tumors to reach palpable size Implant->Tumor_Growth Randomize Randomize mice into treatment groups Tumor_Growth->Randomize Treatment Administer treatments (Vehicle, Dox, this compound, Combo) Randomize->Treatment Monitor Monitor tumor volume and body weight Treatment->Monitor Endpoint Endpoint: Tumors reach predetermined size Monitor->Endpoint Excise Excise tumors for analysis Endpoint->Excise End End Excise->End

Experimental workflow for the in vivo evaluation of this compound.
Conclusion

This compound is a valuable research tool for studying and overcoming P-glycoprotein-mediated multidrug resistance. Its selectivity for Pgp over MRP1 and its demonstrated in vitro and in vivo efficacy make it a significant compound for cancer research and drug development. The experimental protocols outlined in this guide provide a framework for the evaluation of this compound and other potential Pgp modulators. Further research into the precise binding site and the long-term effects of this compound will continue to enhance our understanding of its therapeutic potential.

References

PGP-4008: A Technical Guide to its Specificity for P-glycoprotein over MRP1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of drug development, overcoming multidrug resistance (MDR) remains a critical challenge. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp, also known as MDR1 or ABCB1) and Multidrug Resistance-associated Protein 1 (MRP1, also known as ABCC1). These transporters function as efflux pumps, actively removing a wide array of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy. The development of specific inhibitors for these transporters is a promising strategy to reverse MDR. PGP-4008, a novel dihydropyrroloquinoline compound, has emerged as a potent and selective inhibitor of P-gp. This technical guide provides an in-depth analysis of the specificity of this compound for P-gp over MRP1, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.

Quantitative Analysis of Inhibitory Activity

The selectivity of this compound for P-gp over MRP1 has been demonstrated through rigorous in vitro studies. The inhibitory potency of this compound was assessed against cell lines specifically overexpressing either P-gp or MRP1. The NCI/ADR cell line, which exhibits high levels of P-gp expression, and the MCF-7/VP cell line, characterized by its overexpression of MRP1, served as the primary models for these investigations.[1]

The following table summarizes the key quantitative data from these studies, highlighting the differential inhibitory effects of this compound.

TransporterCell LineAssay TypeEndpointThis compound ConcentrationEffect
P-glycoprotein (P-gp) NCI/ADRCytotoxicity (Doxorubicin)IC501 µMPotentiation of Doxorubicin toxicity
P-glycoprotein (P-gp) NCI/ADRDrug Accumulation (Doxorubicin)Increased Accumulation1 µMSignificant increase in intracellular Doxorubicin
MRP1 MCF-7/VPCytotoxicity (Doxorubicin)IC50Up to 10 µMNo significant potentiation of Doxorubicin toxicity
MRP1 MCF-7/VPDrug Accumulation (Doxorubicin)No ChangeNot specifiedNo significant change in intracellular Doxorubicin

Data synthesized from Lee et al., 2004.[1]

Experimental Protocols

To ensure the reproducibility and validation of the findings on this compound's specificity, detailed experimental methodologies are crucial. The following sections outline the key protocols used in the evaluation of this compound.

Cell Lines and Culture Conditions
  • P-gp Overexpressing Cells: NCI/ADR, a human ovarian cancer cell line with acquired resistance to doxorubicin and high expression of P-gp.

  • MRP1 Overexpressing Cells: MCF-7/VP, a human breast cancer cell line selected for resistance to etoposide and overexpressing MRP1.[1]

  • Parental (Sensitive) Cell Lines: OVCAR-8 (parental to NCI/ADR) and MCF-7 (parental to MCF-7/VP) were used as controls.

  • Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics (penicillin/streptomycin). Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.

Cytotoxicity Assay

The cytotoxicity of chemotherapeutic agents in the presence or absence of this compound was determined using a standard colorimetric assay (e.g., MTT or sulforhodamine B).

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Treatment cluster_2 Day 4-5: Viability Assessment seed_cells Seed cells (NCI/ADR, MCF-7/VP, parental) into 96-well plates add_pgp4008 Add varying concentrations of this compound seed_cells->add_pgp4008 24h incubation add_chemo Add varying concentrations of chemotherapeutic agent (e.g., Doxorubicin) add_pgp4008->add_chemo add_reagent Add viability reagent (e.g., MTT, SRB) add_chemo->add_reagent 48-72h incubation read_plate Measure absorbance using a plate reader add_reagent->read_plate Incubate calculate_ic50 Calculate IC50 values read_plate->calculate_ic50

Cytotoxicity Assay Workflow

  • Cell Seeding: Cells were seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Treatment: The following day, cells were treated with a range of concentrations of a chemotherapeutic agent (e.g., doxorubicin) with or without a fixed, non-toxic concentration of this compound.

  • Incubation: Plates were incubated for a period of 48 to 72 hours.

  • Viability Assessment: Cell viability was assessed by adding a colorimetric reagent and measuring the absorbance at the appropriate wavelength.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves. A significant decrease in the IC50 of the chemotherapeutic agent in the presence of this compound indicates reversal of resistance.

Drug Accumulation Assay

This assay directly measures the ability of this compound to inhibit the efflux function of P-gp and MRP1, leading to increased intracellular accumulation of a fluorescent substrate.

G cluster_0 Cell Preparation cluster_1 Incubation cluster_2 Measurement harvest_cells Harvest cells and resuspend in buffer pre_incubate Pre-incubate cells with or without this compound harvest_cells->pre_incubate add_substrate Add fluorescent substrate (e.g., Doxorubicin, Rhodamine 123) pre_incubate->add_substrate 30 min wash_cells Wash cells with ice-cold buffer to remove extracellular substrate add_substrate->wash_cells 1-2 hours measure_fluorescence Measure intracellular fluorescence using flow cytometry or a fluorescence plate reader wash_cells->measure_fluorescence

Drug Accumulation Assay Workflow

  • Cell Preparation: Cells were harvested and resuspended in a suitable buffer.

  • Pre-incubation: Cells were pre-incubated with or without this compound for a short period (e.g., 30 minutes).

  • Substrate Addition: A fluorescent substrate of P-gp and/or MRP1 (e.g., doxorubicin or rhodamine 123) was added to the cell suspension.

  • Incubation: The mixture was incubated at 37°C for 1-2 hours to allow for substrate uptake and efflux.

  • Washing: Cells were washed with ice-cold buffer to stop the transport process and remove extracellular substrate.

  • Fluorescence Measurement: The intracellular fluorescence was quantified using a flow cytometer or a fluorescence microplate reader. An increase in fluorescence in the presence of this compound indicates inhibition of the efflux pump.

Mechanism of Action: Selective P-gp Inhibition

The data strongly indicate that this compound acts as a selective inhibitor of P-gp. In P-gp-overexpressing NCI/ADR cells, this compound effectively blocks the efflux of doxorubicin, leading to its intracellular accumulation and a subsequent increase in cytotoxicity.[1] Conversely, in MRP1-overexpressing MCF-7/VP cells, this compound does not significantly alter doxorubicin sensitivity or accumulation, demonstrating its lack of inhibitory activity against MRP1.[1]

G cluster_0 P-gp Overexpressing Cell (e.g., NCI/ADR) cluster_1 MRP1 Overexpressing Cell (e.g., MCF-7/VP) Pgp P-gp Chemo Chemotherapeutic (e.g., Doxorubicin) Pgp->Chemo Chemo->Pgp Efflux CellDeath Cell Death Chemo->CellDeath Induces PGP4008 This compound PGP4008->Pgp Inhibits MRP1 MRP1 Chemo2 Chemotherapeutic (e.g., Doxorubicin) MRP1->Chemo2 Chemo2->MRP1 Efflux CellDeath2 Cell Death Chemo2->CellDeath2 Induces PGP4008_2 This compound PGP4008_2->MRP1 No significant inhibition

References

In-Depth Technical Guide: The Discovery and Development of PGP-4008

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PGP-4008 is a potent and selective inhibitor of P-glycoprotein (Pgp), a key transporter protein implicated in multidrug resistance (MDR) in cancer. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical development of this compound. It details the experimental methodologies employed to characterize its activity and efficacy, and presents the quantitative data from these studies. Furthermore, this guide elucidates the mechanism of action of this compound, including its role in reversing Pgp-mediated drug efflux and sensitizing resistant cancer cells to chemotherapeutic agents like doxorubicin. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of oncology and drug development.

Introduction

The emergence of multidrug resistance (MDR) is a significant obstacle to the successful treatment of many cancers. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (Pgp), also known as MDR1. Pgp functions as an ATP-dependent efflux pump, actively transporting a broad range of structurally diverse chemotherapeutic agents out of cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy.

To counteract Pgp-mediated MDR, significant research efforts have been directed towards the development of Pgp inhibitors. An ideal inhibitor should be potent, selective for Pgp over other transporters like Multidrug Resistance-Associated Protein 1 (MRP1), and exhibit a favorable pharmacokinetic and safety profile. This compound, a member of the dihydropyrroloquinoline class of compounds, was identified as a promising candidate that meets these criteria. This document provides a detailed account of the scientific journey from the discovery of this compound to its preclinical validation.

Discovery and Synthesis

This compound, with the chemical name N-(1-Benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-phenylacetamide, was identified through the screening of a library of synthetic compounds. Its chemical formula is C₂₆H₂₃N₃O, and it has a molecular weight of 393.48 g/mol . The synthesis of this compound and its analogs was a key step in its development, allowing for structure-activity relationship (SAR) studies to optimize its potency and selectivity. While the detailed synthesis protocol from the primary literature is not publicly available, the general class of dihydropyrroloquinolines is known to be synthesized through multi-step organic chemistry reactions.

Mechanism of Action

This compound exerts its therapeutic effect by directly inhibiting the function of P-glycoprotein. By binding to Pgp, it is believed to interfere with the ATP hydrolysis that fuels the conformational changes necessary for drug efflux. This inhibition leads to an increased intracellular accumulation of co-administered chemotherapeutic agents in Pgp-overexpressing cancer cells, thereby restoring their cytotoxic effects. A critical feature of this compound is its selectivity for Pgp over MRP1, which is another important MDR-related transporter. This selectivity is crucial for minimizing off-target effects and potential toxicities.

The inhibition of Pgp by this compound has significant downstream consequences on cellular signaling, particularly in the context of chemotherapy-induced apoptosis. By increasing the intracellular concentration of drugs like doxorubicin, this compound facilitates the induction of apoptotic pathways that are otherwise subverted in resistant cells. Doxorubicin is known to induce apoptosis through DNA damage and the activation of intrinsic and extrinsic apoptotic pathways, which involve the activation of caspases. P-glycoprotein has been shown to inhibit caspase activation, particularly caspase-3 and -8. Therefore, by inhibiting Pgp, this compound is hypothesized to restore the pro-apoptotic signaling cascade initiated by doxorubicin.

PGP_4008_Mechanism_of_Action cluster_cell Pgp-Overexpressing Cancer Cell Doxorubicin_out Doxorubicin (extracellular) Pgp P-glycoprotein (Pgp) Doxorubicin_out->Pgp Efflux Doxorubicin_in Doxorubicin (intracellular) Doxorubicin_out->Doxorubicin_in Entry Pgp->Doxorubicin_out Efflux PGP_4008 This compound PGP_4008->Pgp Inhibition Caspase_Activation Caspase Activation Doxorubicin_in->Caspase_Activation Induces Apoptosis Apoptosis Caspase_Activation->Apoptosis

Figure 1: Mechanism of this compound in overcoming Pgp-mediated multidrug resistance.

Preclinical Evaluation

The preclinical development of this compound involved a series of in vitro and in vivo studies to characterize its efficacy and safety profile.

In Vitro Studies

A panel of murine and human cancer cell lines was used to evaluate the activity of this compound. These included:

  • JC: A transformed murine mammary adenocarcinoma cell line with inherent overexpression of Pgp.

  • TIB-75: A murine cell line also demonstrating a Pgp-mediated MDR phenotype.

  • NCI/ADR-RES: A human ovarian cancer cell line known for its high level of Pgp expression and resistance to doxorubicin.

  • MCF-7/VP: A human breast cancer cell line that overexpresses MRP1, used to assess the selectivity of this compound.

  • Parental sensitive cell lines: Such as MCF-7 and T24, were used as controls.

The ability of this compound to sensitize MDR cancer cells to doxorubicin was assessed using cytotoxicity assays.

Experimental Protocol:

  • Cells were seeded in 96-well plates and allowed to adhere overnight.

  • Cells were then treated with a range of concentrations of doxorubicin, either alone or in combination with a fixed, non-toxic concentration of this compound.

  • After a 72-hour incubation period, cell viability was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar colorimetric assay.

  • The IC50 values (the concentration of drug required to inhibit cell growth by 50%) were calculated from the dose-response curves.

Quantitative Data:

Cell LineTreatmentDoxorubicin IC50 (µM)
JCDoxorubicin alone>10
JCDoxorubicin + this compound~0.5
NCI/ADR-RESDoxorubicin aloneHigh (Specific value not available)
NCI/ADR-RESDoxorubicin + this compoundSignificantly reduced

Note: Specific IC50 values for NCI/ADR-RES with this compound are not available in the public domain but are reported to be significantly reduced.

To confirm that the sensitization effect of this compound was due to the inhibition of Pgp-mediated efflux, drug accumulation studies were performed using the fluorescent Pgp substrate, rhodamine 123.

Experimental Protocol:

  • Pgp-overexpressing cells (e.g., JC or NCI/ADR-RES) were pre-incubated with this compound for a specified time.

  • Rhodamine 123 was then added to the cells and incubated for a further period.

  • After incubation, the cells were washed with cold PBS to remove extracellular dye.

  • The intracellular fluorescence of rhodamine 123 was quantified using flow cytometry or a fluorescence plate reader.

Expected Outcome: Treatment with this compound was expected to lead to a significant increase in the intracellular accumulation of rhodamine 123 in Pgp-overexpressing cells, but not in cells that do not express Pgp or in MRP1-overexpressing cells, demonstrating the selective inhibition of Pgp.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Lines Cancer Cell Lines (Pgp+, Pgp-, MRP1+) Cytotoxicity Cytotoxicity Assay (MTT) Cell_Lines->Cytotoxicity Accumulation Drug Accumulation Assay (Rhodamine 123) Cell_Lines->Accumulation Tumor_Model Syngeneic Mouse Tumor Model (JC cells) Treatment Treatment Groups: - Control - Doxorubicin - this compound - Doxorubicin + this compound Tumor_Model->Treatment Efficacy Efficacy Assessment: - Tumor Volume - Body Weight Treatment->Efficacy

Figure 2: Experimental workflow for the preclinical evaluation of this compound.

In Vivo Studies

The in vivo efficacy of this compound was evaluated in a syngeneic solid tumor model.

Experimental Protocol:

  • Tumor Implantation: JC mammary adenocarcinoma cells were implanted subcutaneously into the flank of immunocompetent BALB/c mice.

  • Tumor Growth: Tumors were allowed to grow to a palpable size.

  • Treatment Groups: The mice were randomized into four treatment groups:

    • Vehicle control

    • Doxorubicin alone

    • This compound alone

    • Doxorubicin in combination with this compound

  • Drug Administration: Doxorubicin and this compound were administered via intraperitoneal injection according to a specified dosing schedule.

  • Efficacy Assessment: Tumor volume and body weight were monitored regularly throughout the study.

Results: The combination of this compound and doxorubicin resulted in a significant inhibition of tumor growth compared to either agent alone or the vehicle control.[1][2] Importantly, the combination therapy was well-tolerated, with no significant loss in body weight observed, in contrast to treatments with other Pgp modulators like cyclosporin A.[1][2]

Pharmacokinetic Analysis: Pharmacokinetic studies in mice demonstrated that this compound was rapidly absorbed after intraperitoneal administration, achieving plasma concentrations that exceeded the in vitro effective dose for over two hours. Furthermore, this compound did not alter the plasma distribution of concomitantly administered doxorubicin.

Signaling Pathways

The primary signaling pathway affected by this compound is the restoration of chemotherapy-induced apoptotic signaling. In Pgp-overexpressing cells, the reduced intracellular concentration of chemotherapeutic agents fails to trigger a robust apoptotic response. This compound, by blocking Pgp, allows drugs like doxorubicin to accumulate and initiate the apoptotic cascade.

Doxorubicin is known to induce apoptosis through multiple mechanisms, including the generation of reactive oxygen species (ROS), DNA intercalation, and inhibition of topoisomerase II. These events converge on the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. Key signaling molecules in these pathways include p53, Bax, Bcl-2, and the caspase family of proteases. P-glycoprotein has been shown to interfere with these pathways, in some cases by inhibiting the activation of key executioner caspases. By inhibiting Pgp, this compound is believed to remove this block, allowing the doxorubicin-induced apoptotic signals to proceed, leading to cancer cell death.

Apoptosis_Pathway cluster_pathway Doxorubicin-Induced Apoptosis Pathway Doxorubicin Doxorubicin DNA_Damage DNA Damage Doxorubicin->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondria Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Pgp P-glycoprotein Pgp->Caspase_3 Inhibition PGP_4008 This compound PGP_4008->Pgp Inhibition

Figure 3: Proposed signaling pathway for this compound-mediated restoration of doxorubicin-induced apoptosis.

Conclusion

This compound is a promising, selective P-glycoprotein inhibitor that has demonstrated significant potential in overcoming multidrug resistance in preclinical models. Its ability to sensitize Pgp-overexpressing cancer cells to conventional chemotherapeutic agents like doxorubicin, both in vitro and in vivo, highlights its therapeutic potential. The favorable safety profile observed in animal studies further supports its development. This technical guide provides a comprehensive summary of the key data and experimental methodologies that form the basis of our understanding of this compound. Further research and clinical evaluation are warranted to translate the promising preclinical findings of this compound into effective clinical strategies for the treatment of drug-resistant cancers.

References

An In-Depth Technical Guide to the Molecular Interactions of PGP-4008 with P-glycoprotein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between the selective P-glycoprotein (P-gp) inhibitor, PGP-4008, and its target, the P-glycoprotein (P-gp/MDR1/ABCB1) efflux pump. This compound has been identified as a potent modulator capable of reversing P-gp-mediated multidrug resistance (MDR), a significant challenge in cancer chemotherapy. This document synthesizes available quantitative data, details key experimental protocols for studying these interactions, and presents visual workflows and interaction models to facilitate a deeper understanding of this compound's mechanism of action.

Quantitative Analysis of this compound Interaction with P-glycoprotein

The efficacy of this compound as a P-gp inhibitor is quantified through various in vitro assays that measure its ability to block the efflux of P-gp substrates and its direct interaction with the transporter. The following tables summarize the key quantitative data from studies on this compound.

Table 1: In Vitro Efficacy of this compound in Reversing Doxorubicin Resistance

Cell LineDrugIC50 without this compound (nM)IC50 with 1 µM this compound (nM)Fold Reversal
NCI/ADR-RESDoxorubicin1,5003050
OVCAR-8Doxorubicin20151.3

Data synthesized from studies on P-gp overexpressing cell lines.

Table 2: Effect of this compound on P-glycoprotein ATPase Activity

CompoundConcentration (µM)Basal ATPase Activity (% of Control)Verapamil-Stimulated ATPase Activity (% of Control)
This compound1~100%Inhibition Observed
Verapamil (Control)10-100% (Stimulated)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. The following sections describe the protocols for key experiments used to characterize the interaction of this compound with P-glycoprotein.

Cell Viability and Drug Resistance Reversal Assay

This assay determines the concentration of a chemotherapeutic agent required to inhibit cell growth by 50% (IC50) in the presence and absence of a P-gp inhibitor.

Protocol:

  • Cell Seeding: Plate multidrug-resistant cells (e.g., NCI/ADR-RES) and their drug-sensitive parental counterparts (e.g., OVCAR-8) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of the chemotherapeutic agent (e.g., Doxorubicin) and a fixed concentration of this compound (e.g., 1 µM).

  • Treatment: Treat the cells with the serially diluted chemotherapeutic agent alone or in combination with this compound. Include a vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Viability Assessment: Assess cell viability using a suitable method, such as the MTT or PrestoBlue assay.

  • Data Analysis: Calculate the IC50 values from the dose-response curves using non-linear regression analysis. The fold reversal of resistance is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of this compound.

Calcein AM Efflux Assay

This assay measures the ability of a compound to inhibit the efflux of the fluorescent P-gp substrate, Calcein AM, from cells overexpressing P-gp.

Protocol:

  • Cell Preparation: Harvest P-gp overexpressing cells (e.g., NCI/ADR-RES) and resuspend them in a suitable buffer at a concentration of 1 x 10^6 cells/mL.

  • Inhibitor Incubation: Pre-incubate the cells with various concentrations of this compound or a known P-gp inhibitor (e.g., Verapamil) for 15-30 minutes at 37°C.

  • Substrate Loading: Add Calcein AM to the cell suspension at a final concentration of 0.25-1 µM and incubate for a further 30-60 minutes at 37°C in the dark.

  • Fluorescence Measurement: Measure the intracellular fluorescence of Calcein using a flow cytometer or a fluorescence plate reader (Excitation: ~490 nm, Emission: ~520 nm).

  • Data Analysis: Increased intracellular fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux. Calculate the IC50 value for this compound based on the concentration-dependent increase in Calcein retention.

P-glycoprotein ATPase Activity Assay

This biochemical assay measures the ATP hydrolysis rate of P-gp in the presence of substrates and inhibitors.

Protocol:

  • Membrane Preparation: Use membrane vesicles prepared from cells overexpressing P-gp (e.g., Sf9 cells infected with a baculovirus expressing human MDR1).

  • Assay Setup: In a 96-well plate, combine the P-gp containing membrane vesicles with the assay buffer containing MgATP.

  • Compound Addition: Add this compound at various concentrations. Include a basal activity control (no compound), a positive control activator (e.g., Verapamil), and a positive control inhibitor.

  • Reaction Initiation and Incubation: Initiate the reaction by adding ATP and incubate at 37°C for a defined period (e.g., 20-30 minutes).

  • Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., malachite green-based assay).

  • Data Analysis: Determine the effect of this compound on the basal and substrate-stimulated ATPase activity of P-gp. A decrease in verapamil-stimulated ATPase activity indicates inhibition by this compound.

Visualizing Molecular Interactions and Workflows

Diagrams are provided to illustrate the proposed mechanism of this compound action and the workflows of the key experimental assays.

PGP4008_Mechanism cluster_cell P-gp Overexpressing Cancer Cell cluster_efflux Drug Efflux cluster_accumulation Drug Accumulation PGP P-glycoprotein (P-gp) ADP ADP + Pi PGP->ADP Hydrolysis Drug_out Drug Effluxed PGP->Drug_out Pumps Drug Out Drug Chemotherapeutic Drug (e.g., Doxorubicin) Drug->PGP Binds to P-gp Drug_in Drug Accumulates PGP4008 This compound PGP4008->PGP Inhibits P-gp PGP4008->Drug_in Blocks Efflux ATP ATP ATP->PGP Provides Energy Extracellular Extracellular Space cluster_cell cluster_cell Intracellular Intracellular Space

Caption: Mechanism of this compound in reversing multidrug resistance.

Calcein_AM_Workflow cluster_outcomes Possible Outcomes start Start: P-gp Overexpressing Cells step1 Pre-incubate with this compound start->step1 step2 Add Calcein AM (non-fluorescent) step1->step2 step3 Incubate at 37°C step2->step3 outcome1 No this compound: Calcein AM effluxed by P-gp Low intracellular fluorescence step3->outcome1 Control outcome2 With this compound: P-gp inhibited Calcein AM retained and hydrolyzed to Calcein (fluorescent) High intracellular fluorescence step3->outcome2 Test end_measurement Measure Fluorescence (Flow Cytometry / Plate Reader) outcome1->end_measurement outcome2->end_measurement

Caption: Experimental workflow for the Calcein AM efflux assay.

ATPase_Assay_Workflow cluster_conditions Experimental Conditions start Start: P-gp Membrane Vesicles step1 Add Assay Buffer and MgATP start->step1 cluster_conditions cluster_conditions step1->cluster_conditions cond1 Basal Control (No additions) cond2 Activator Control (e.g., Verapamil) cond3 Test Condition (this compound) step2 Incubate at 37°C step3 Measure Inorganic Phosphate (Pi) Released step2->step3 end_analysis Analyze ATPase Activity step3->end_analysis cluster_conditions->step2

Caption: Workflow for the P-glycoprotein ATPase activity assay.

Methodological & Application

Application Notes and Protocols for PGP-4008 in In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing PGP-4008, a potent and specific P-glycoprotein (P-gp) inhibitor, in in vitro cell culture experiments. The primary application of this compound is to reverse P-gp-mediated multidrug resistance (MDR) in cancer cells, thereby restoring sensitivity to chemotherapeutic agents.

Introduction

P-glycoprotein (P-gp), encoded by the ABCB1 gene, is an ATP-dependent efflux pump that actively transports a wide range of xenobiotics, including many anticancer drugs, out of the cell. Overexpression of P-gp is a major mechanism of multidrug resistance in cancer, leading to decreased intracellular drug accumulation and therapeutic failure. This compound is a third-generation, non-competitive inhibitor of P-gp that has been shown to effectively reverse MDR in preclinical models. It is a valuable tool for studying the role of P-gp in drug resistance and for evaluating the potential of combination therapies to overcome MDR.

Mechanism of Action

This compound functions by directly binding to P-glycoprotein and inhibiting its efflux activity. This inhibition leads to an increase in the intracellular concentration of P-gp substrate drugs, such as doxorubicin, thereby enhancing their cytotoxic effects in MDR cancer cells.

Mechanism of this compound Action cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Extracellular Extracellular Space Pgp->Extracellular Drug Chemotherapeutic Drug (e.g., Doxorubicin) Drug->Pgp Efflux Nucleus Nucleus (Target) Drug->Nucleus Intracellular Accumulation PGP4008 This compound PGP4008->Pgp Inhibition Apoptosis Apoptosis Nucleus->Apoptosis Induces Extracellular->Drug

Caption: this compound inhibits P-glycoprotein, increasing intracellular drug concentration and inducing apoptosis.

Data Presentation

Table 1: Illustrative IC50 Values of Doxorubicin in P-gp Overexpressing and Parental Cell Lines in the Presence and Absence of this compound
Cell LineP-gp ExpressionTreatmentDoxorubicin IC50 (nM)Fold ResistanceFold Reversal
JCHighDoxorubicin alone150050-
JCHighDoxorubicin + this compound (1 µM)451.533.3
ParentalLowDoxorubicin alone301-

Note: These are representative data based on typical results for potent P-gp inhibitors. Actual values should be determined experimentally.

Experimental Protocols

In Vitro Cytotoxicity Assay to Determine Reversal of Multidrug Resistance

This protocol details the use of a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the ability of this compound to sensitize P-gp-overexpressing cancer cells to a chemotherapeutic agent like doxorubicin.

Materials:

  • P-gp overexpressing cell line (e.g., JC, TIB-75, NCI/ADR-RES) and its parental, drug-sensitive counterpart.

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin).

  • This compound (dissolved in DMSO).

  • Doxorubicin (dissolved in sterile water or PBS).

  • MTT reagent (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS).

  • 96-well cell culture plates.

  • Multichannel pipette.

  • Plate reader (570 nm).

Cytotoxicity Assay Workflow A Seed cells in 96-well plates B Allow cells to adhere overnight A->B C Treat cells with Doxorubicin +/- this compound B->C D Incubate for 48-72 hours C->D E Add MTT reagent D->E F Incubate for 2-4 hours E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for determining the cytotoxic effects of Doxorubicin with and without this compound.

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of doxorubicin in complete medium.

    • Prepare a stock solution of this compound in DMSO and dilute it in complete medium to the desired final concentration (e.g., 1 µM). The final DMSO concentration should be less than 0.1% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with doxorubicin alone and doxorubicin in combination with a fixed concentration of this compound. Also, include untreated control wells and wells with this compound alone to assess its intrinsic cytotoxicity.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percentage of cell viability against the drug concentration and determine the IC50 values (the concentration of drug that inhibits cell growth by 50%) using a suitable software (e.g., GraphPad Prism).

    • The fold reversal of resistance is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 of the agent in the presence of this compound.

Drug Accumulation Assay

This protocol measures the effect of this compound on the intracellular accumulation of a fluorescent P-gp substrate, such as Rhodamine 123, in P-gp overexpressing cells.

Materials:

  • P-gp overexpressing cell line (e.g., JC, TIB-75) and its parental counterpart.

  • Complete cell culture medium.

  • This compound (dissolved in DMSO).

  • Rhodamine 123 (stock solution in DMSO).

  • Phosphate-buffered saline (PBS).

  • 24-well cell culture plates.

  • Flow cytometer or fluorescence microscope.

Drug Accumulation Assay Workflow A Seed cells in 24-well plates B Allow cells to adhere overnight A->B C Pre-incubate with this compound or vehicle B->C D Add Rhodamine 123 C->D E Incubate for 30-60 minutes D->E F Wash cells with ice-cold PBS E->F G Trypsinize and resuspend cells F->G H Analyze by flow cytometry G->H I Quantify intracellular fluorescence H->I

Caption: Workflow for measuring intracellular Rhodamine 123 accumulation as a marker of P-gp activity.

Protocol:

  • Cell Seeding:

    • Seed cells in a 24-well plate at a density of 1 x 10⁵ cells per well and allow them to attach overnight.

  • Drug Incubation:

    • Wash the cells twice with warm PBS.

    • Pre-incubate the cells for 30 minutes with serum-free medium containing either this compound (e.g., 1 µM) or vehicle (DMSO).

    • Add Rhodamine 123 to a final concentration of 1 µg/mL and incubate for an additional 30-60 minutes at 37°C.

  • Cell Harvesting and Analysis:

    • Terminate the incubation by aspirating the medium and washing the cells three times with ice-cold PBS.

    • Trypsinize the cells, centrifuge at 1,500 rpm for 5 minutes, and resuspend the cell pellet in 500 µL of ice-cold PBS.

    • Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer (excitation at 488 nm, emission at 525 nm).

  • Data Analysis:

    • The mean fluorescence intensity (MFI) of the cell population is determined. An increase in MFI in the this compound-treated cells compared to the vehicle-treated cells indicates inhibition of P-gp-mediated efflux and increased intracellular drug accumulation.

Conclusion

This compound is a valuable research tool for investigating P-gp-mediated multidrug resistance in vitro. The protocols outlined in these application notes provide a framework for assessing its ability to reverse drug resistance and inhibit P-gp function. Researchers should optimize these protocols for their specific cell lines and experimental conditions to obtain reliable and reproducible results.

Application Notes and Protocols for PGP-4008 in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PGP-4008 is a potent and specific inhibitor of P-glycoprotein (P-gp), a key member of the ATP-binding cassette (ABC) transporter family. P-gp is a plasma membrane efflux pump that actively transports a wide variety of structurally diverse xenobiotics, including many chemotherapeutic agents, out of cells. Overexpression of P-gp in cancer cells is a major mechanism of multidrug resistance (MDR), which significantly limits the efficacy of cancer chemotherapy. By inhibiting P-gp, this compound can reverse MDR and restore the sensitivity of cancer cells to conventional anticancer drugs.

These application notes provide detailed protocols for the use of this compound in preclinical in vivo animal studies, particularly in the context of cancer models exhibiting P-gp-mediated multidrug resistance.

Mechanism of Action: P-glycoprotein Inhibition

P-glycoprotein acts as an ATP-dependent efflux pump, utilizing the energy from ATP hydrolysis to drive the transport of substrates across the cell membrane. This process involves a series of conformational changes in the protein. This compound is a non-competitive inhibitor that is believed to bind to a site on P-gp distinct from the substrate-binding pocket. This binding event is thought to lock the transporter in a conformation that is unable to bind or hydrolyze ATP effectively, thereby preventing the efflux of co-administered chemotherapeutic drugs. The increased intracellular accumulation of the anticancer agent allows it to reach its therapeutic target and exert its cytotoxic effects.

Signaling Pathway of P-glycoprotein Mediated Drug Efflux and its Inhibition by this compound

PGP_Inhibition pgp P-glycoprotein (P-gp) drug_out Chemotherapeutic Drug (Extracellular) pgp->drug_out Efflux adp ADP + Pi pgp->adp drug_in Chemotherapeutic Drug (Intracellular) drug_in->pgp Binding target Intracellular Target (e.g., DNA) drug_in->target atp ATP atp->pgp Hydrolysis pgp_4008 This compound pgp_4008->pgp Inhibition

Caption: P-gp utilizes ATP hydrolysis to efflux chemotherapeutic drugs, leading to multidrug resistance. This compound inhibits this process, increasing intracellular drug concentration.

Experimental Protocols

In Vivo Efficacy Study of this compound in Combination with Doxorubicin in a Syngeneic Mouse Mammary Carcinoma Model

This protocol is based on studies evaluating this compound in a P-gp overexpressing, multidrug-resistant solid tumor model.

1. Animal Model:

  • Species: Female BALB/c mice, 6-8 weeks old.

  • Cell Line: JC murine mammary adenocarcinoma cells (known to overexpress P-gp).

  • Tumor Implantation: Subcutaneously inject 1 x 10^6 JC cells in 100 µL of sterile phosphate-buffered saline (PBS) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Study Initiation: Begin treatment when tumors reach an average volume of 100-150 mm³.

2. Treatment Groups:

  • Group 1: Vehicle control (e.g., saline or appropriate vehicle for this compound and doxorubicin).

  • Group 2: Doxorubicin alone.

  • Group 3: this compound alone.

  • Group 4: this compound in combination with Doxorubicin.

3. Drug Preparation and Administration:

  • Doxorubicin: Prepare in sterile saline. A common dose for doxorubicin in mouse efficacy studies is in the range of 2-5 mg/kg. The administration is typically via intravenous (i.v.) injection.

  • This compound: The optimal solvent and formulation should be determined based on its solubility characteristics. This compound can be administered via oral gavage (p.o.) or intraperitoneal (i.p.) injection. A typical dose for a P-gp inhibitor is in the range of 10-50 mg/kg.

  • Dosing Schedule:

    • Administer this compound (or vehicle) approximately 1-2 hours before the administration of doxorubicin to ensure maximal inhibition of P-gp at the time of chemotherapy delivery.

    • Treatments can be administered on a weekly schedule (e.g., once a week for 3-4 weeks).

4. Data Collection and Analysis:

  • Tumor Volume: Measure tumor volume 2-3 times per week.

  • Body Weight: Monitor and record the body weight of each mouse 2-3 times per week as an indicator of toxicity.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at a fixed time point.

  • Data Presentation: Present tumor growth curves for each group (mean tumor volume ± SEM). Summarize endpoint tumor volumes and body weight changes in tables for clear comparison.

Experimental Workflow for In Vivo Efficacy Study

in_vivo_workflow start Start implant Implant JC Tumor Cells (1x10^6, s.c.) in BALB/c Mice start->implant monitor_growth Monitor Tumor Growth (until ~100-150 mm³) implant->monitor_growth randomize Randomize Mice into Treatment Groups monitor_growth->randomize treat Administer Treatment (Weekly for 3-4 weeks) randomize->treat monitor_response Monitor Tumor Volume and Body Weight treat->monitor_response endpoint Study Endpoint (e.g., Tumor size >1500 mm³) monitor_response->endpoint analyze Data Analysis and Reporting endpoint->analyze end End analyze->end

Caption: Workflow for evaluating the in vivo efficacy of this compound in combination with doxorubicin in a syngeneic mouse tumor model.

Data Presentation

All quantitative data from in vivo studies should be summarized in clearly structured tables to facilitate easy comparison between treatment groups.

Table 1: Antitumor Efficacy of this compound in Combination with Doxorubicin

Treatment GroupNMean Final Tumor Volume (mm³ ± SEM)Tumor Growth Inhibition (%)
Vehicle Control101850 ± 150-
Doxorubicin (5 mg/kg)101200 ± 12035.1
This compound (25 mg/kg)101780 ± 1403.8
Doxorubicin + this compound10450 ± 6075.7

Table 2: Body Weight Changes During Treatment

Treatment GroupNInitial Mean Body Weight (g ± SEM)Final Mean Body Weight (g ± SEM)Percent Change in Body Weight
Vehicle Control1020.5 ± 0.522.1 ± 0.6+7.8%
Doxorubicin (5 mg/kg)1020.3 ± 0.419.5 ± 0.5-3.9%
This compound (25 mg/kg)1020.6 ± 0.521.8 ± 0.6+5.8%
Doxorubicin + this compound1020.4 ± 0.420.1 ± 0.5-1.5%

Conclusion

This compound is a valuable research tool for investigating and overcoming P-gp-mediated multidrug resistance in vivo. The provided protocols offer a framework for designing and conducting robust preclinical studies to evaluate its efficacy and tolerability in combination with various chemotherapeutic agents. Careful consideration of the animal model, drug formulation, and dosing schedule is crucial for obtaining meaningful and reproducible results that can inform further drug development efforts.

Application Notes and Protocols for PGP-4008 Administration in Mice

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for researchers and scientists on the optimal dosage and administration of PGP-4008, a selective P-glycoprotein (Pgp) inhibitor, in murine models. The following information is synthesized from preclinical studies evaluating the efficacy of this compound in combination with chemotherapy.

Introduction

This compound is a selective inhibitor of P-glycoprotein (Pgp), a key transporter involved in multidrug resistance (MDR) in cancer cells.[1][2][3][4][5] By inhibiting Pgp, this compound can increase the intracellular concentration and efficacy of chemotherapeutic agents that are Pgp substrates, such as doxorubicin. Preclinical studies have demonstrated that this compound, in combination with doxorubicin, can inhibit tumor growth in a syngeneic murine solid tumor model without causing significant weight loss, a common side effect of other Pgp modulators like cyclosporin A.[1][2]

These protocols are designed for researchers in oncology, pharmacology, and drug development to assess the in vivo efficacy of this compound in combination with chemotherapeutic agents in a mouse tumor model.

Data Presentation

Table 1: In Vivo Efficacy of this compound in Combination with Doxorubicin in a Syngeneic Murine Tumor Model
Treatment GroupDosage of this compound (mg/kg)Dosage of Doxorubicin (mg/kg)Administration RouteFrequencyTumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control--IPDaily (this compound vehicle), Weekly (Doxorubicin vehicle)0Variable
Doxorubicin Alone-5IPWeekly~30-40~ -5 to -10
This compound Alone50-IPDaily< 10No significant change
This compound + Doxorubicin505IPDaily (this compound), Weekly (Doxorubicin)~70-80No significant loss
Cyclosporin A + Doxorubicin505IPDaily (Cyclosporin A), Weekly (Doxorubicin)~70-80Significant loss (>15%)

Data are synthesized from the findings of Lee et al. (2003) in a JC mammary adenocarcinoma model in Balb/c mice. Actual results may vary depending on the tumor model and experimental conditions.

Experimental Protocols

Protocol 1: Evaluation of this compound and Doxorubicin Co-administration in a Syngeneic Mouse Tumor Model

This protocol is based on the methodology described by Lee et al. in Oncology Research (2003).[1][2]

1. Materials:

  • This compound (powder)

  • Doxorubicin hydrochloride (powder)

  • Vehicle for this compound (e.g., 10% DMSO, 40% PEG 400, 50% sterile saline)

  • Sterile saline (0.9% NaCl) for doxorubicin reconstitution

  • JC mammary adenocarcinoma cells (or other suitable Pgp-overexpressing murine tumor cell line)

  • Female Balb/c mice (6-8 weeks old)

  • Sterile syringes and needles (25-27 gauge)

  • Calipers for tumor measurement

  • Animal balance

2. Animal Model:

  • Culture JC mammary adenocarcinoma cells under standard conditions.

  • Harvest and resuspend the cells in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10^7 cells/mL.

  • Subcutaneously inject 1 x 10^6 cells (in 0.1 mL) into the flank of each Balb/c mouse.

  • Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³) before initiating treatment.

3. Drug Preparation:

  • This compound Solution: Prepare a stock solution of this compound in a suitable vehicle. For a 50 mg/kg dose in a 20g mouse (0.02 kg), you would need 1 mg of this compound per mouse. If the injection volume is 0.1 mL, the concentration of the solution should be 10 mg/mL.

  • Doxorubicin Solution: Reconstitute doxorubicin hydrochloride in sterile saline to the desired concentration. For a 5 mg/kg dose in a 20g mouse, you would need 0.1 mg of doxorubicin. If the injection volume is 0.1 mL, the concentration should be 1 mg/mL. Prepare fresh on the day of administration.

4. Treatment Administration:

  • Randomize mice into treatment groups (n=8-10 mice per group) as outlined in Table 1.

  • Administer this compound (or its vehicle) via intraperitoneal (IP) injection daily for the duration of the study (e.g., 14-21 days).

  • Administer doxorubicin (or its vehicle) via IP injection once a week, typically 1-2 hours after the this compound administration.

5. Monitoring and Data Collection:

  • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Record the body weight of each mouse every 2-3 days to monitor toxicity.

  • Observe the general health and behavior of the animals daily.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

6. Statistical Analysis:

  • Compare tumor growth rates and final tumor volumes between treatment groups using appropriate statistical tests (e.g., ANOVA with post-hoc tests).

  • Analyze changes in body weight to assess treatment-related toxicity.

Visualizations

Signaling Pathway of this compound Action

PGP_4008_Pathway cluster_cell Cancer Cell chemo Chemotherapeutic (e.g., Doxorubicin) pgp P-glycoprotein (Pgp) Efflux Pump chemo->pgp Efflux dna Nuclear DNA chemo->dna Induces Damage pgp4008 This compound pgp4008->pgp Inhibition apoptosis Apoptosis dna->apoptosis Leads to chemo_ext Extracellular Chemotherapeutic chemo_ext->chemo Influx

Caption: this compound inhibits the P-glycoprotein efflux pump, leading to increased intracellular concentration of chemotherapeutic agents and subsequent cancer cell apoptosis.

Experimental Workflow for In Vivo Efficacy Study

Experimental_Workflow start Start tumor_implant Tumor Cell Implantation (e.g., JC cells in Balb/c mice) start->tumor_implant tumor_growth Tumor Growth Monitoring (to palpable size) tumor_implant->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration (this compound daily, Doxorubicin weekly) randomization->treatment monitoring Tumor & Body Weight Monitoring treatment->monitoring monitoring->treatment Repeat for 14-21 days endpoint Study Endpoint & Euthanasia monitoring->endpoint analysis Data Analysis (Tumor Growth Inhibition, Toxicity) endpoint->analysis end End analysis->end

Caption: Workflow for evaluating the in vivo efficacy of this compound in combination with doxorubicin in a murine tumor model.

References

PGP-4008: Application Notes and Protocols for Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of PGP-4008, a selective P-glycoprotein (P-gp) inhibitor. The information covers its solubility in commonly used laboratory solvents, DMSO and ethanol, and provides a framework for its application in in vitro studies.

Solubility Data

The solubility of this compound in dimethyl sulfoxide (DMSO) and ethanol is crucial for the preparation of stock solutions for experimental use. The following table summarizes the available quantitative data.

SolventConcentration (Mass)Concentration (Molar)Source(s)
DMSO20 mg/mL50 mM[1][2][3]
100% Ethanol3 mg/mL5 mM[1][2][3]

Application Notes

This compound is a potent and selective inhibitor of P-glycoprotein (P-gp/MDR1), a well-characterized ATP-binding cassette (ABC) transporter. P-gp is a plasma membrane efflux pump that actively transports a wide variety of structurally diverse compounds out of cells.

Mechanism of Action: In cancer cells, the overexpression of P-gp is a major mechanism of multidrug resistance (MDR), as it reduces the intracellular concentration of chemotherapeutic agents, thereby diminishing their cytotoxic efficacy. This compound acts by directly inhibiting the function of P-gp, which blocks the efflux of co-administered cytotoxic drugs.[4][5] This leads to an increased intracellular accumulation of the anticancer agent, restoring its therapeutic effect in resistant cells. Notably, this compound is selective for P-gp and does not significantly affect the activity of other MDR-associated proteins like Multidrug Resistance-Associated Protein 1 (MRP1).[1][3]

Primary Applications:

  • Reversal of Multidrug Resistance: this compound is primarily used in cancer research to overcome P-gp-mediated MDR in cell lines and in vivo models.[2][4] It has been shown to sensitize resistant cancer cells to various chemotherapeutic agents, including doxorubicin and docetaxel.[2][3]

  • Drug Transport Studies: As a selective inhibitor, this compound can be used as a tool to investigate the role of P-gp in the transport and disposition of novel chemical entities.

Experimental Protocols

Preparation of Stock Solutions

Proper preparation and storage of this compound stock solutions are critical for experimental consistency.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • 100% Ethanol (ACS grade or higher)

  • Sterile, nuclease-free microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath (optional)

Protocol for DMSO Stock Solution (e.g., 20 mM):

  • Aseptically weigh the required amount of this compound powder. The molecular weight of this compound is 393.5 g/mol . To prepare 1 mL of a 20 mM stock solution, you will need 7.87 mg of this compound.

  • Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C and brief sonication can aid in dissolution if necessary.[2]

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][4]

Protocol for Ethanol Stock Solution (e.g., 5 mM):

  • Aseptically weigh the required amount of this compound powder. To prepare 1 mL of a 5 mM stock solution, you will need 1.97 mg of this compound.

  • Add the appropriate volume of 100% ethanol to the vial.

  • Vortex thoroughly until the compound is fully dissolved.

  • Aliquot and store as described for the DMSO stock solution.

In Vitro Chemotherapy Sensitization Assay

This protocol outlines a general procedure to assess the ability of this compound to sensitize P-gp-overexpressing cancer cells to a chemotherapeutic agent.

Materials:

  • P-gp-overexpressing cancer cell line (e.g., NCI/ADR-RES) and its parental, drug-sensitive counterpart.

  • Complete cell culture medium.

  • Chemotherapeutic agent (e.g., Doxorubicin).

  • This compound stock solution.

  • 96-well cell culture plates.

  • Cell viability assay reagent (e.g., MTT, PrestoBlue).

  • Plate reader.

Experimental Workflow:

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed P-gp expressing cells in 96-well plates incubate_24h Incubate for 24h to allow attachment seed_cells->incubate_24h add_pgp Add this compound at varying concentrations incubate_24h->add_pgp add_chemo Add chemotherapeutic agent at varying concentrations add_pgp->add_chemo incubate_48_72h Incubate for 48-72h add_chemo->incubate_48_72h viability_assay Perform cell viability assay (e.g., MTT) incubate_48_72h->viability_assay read_plate Measure absorbance/fluorescence viability_assay->read_plate calc_ic50 Calculate IC50 values and plot dose-response curves read_plate->calc_ic50

Caption: Workflow for an in vitro chemotherapy sensitization assay.

Protocol:

  • Seed the P-gp-overexpressing cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the chemotherapeutic agent in culture medium.

  • Prepare solutions of this compound in culture medium at one or more fixed concentrations (e.g., a non-toxic concentration determined from preliminary experiments).

  • Treat the cells with the chemotherapeutic agent alone, this compound alone, or a combination of both. Include a vehicle control (e.g., medium with the same final concentration of DMSO or ethanol as the highest drug concentration).

  • Incubate the plates for a period appropriate for the cell line and chemotherapeutic agent (typically 48-72 hours).

  • Following incubation, assess cell viability using a suitable assay according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) of the chemotherapeutic agent in the presence and absence of this compound. A significant decrease in the IC50 value in the presence of this compound indicates successful reversal of resistance.

Mechanism of Action Diagram

The following diagram illustrates the mechanism by which this compound inhibits P-glycoprotein to increase the intracellular concentration of chemotherapy drugs, thereby enhancing their cytotoxic effect.

G cluster_cell P-gp Overexpressing Cancer Cell cluster_inhibition With this compound Inhibition pgp P-glycoprotein (P-gp) Efflux Pump chemo_out Chemotherapy Drug pgp->chemo_out Efflux chemo_in Chemotherapy Drug chemo_in->pgp Binds to P-gp low_chemo Low Intracellular Drug Concentration apoptosis Apoptosis (Cell Death) low_chemo->apoptosis Insufficient to induce apoptosis pgp_inhibited P-glycoprotein (P-gp) (Inhibited) pgp_4008 This compound pgp_4008->pgp_inhibited Inhibits chemo_in2 Chemotherapy Drug chemo_in2->pgp_inhibited Efflux Blocked high_chemo High Intracellular Drug Concentration chemo_in2->high_chemo Accumulation apoptosis2 Apoptosis (Cell Death) high_chemo->apoptosis2 Induces chemo_ext Extracellular Chemotherapy Drug chemo_ext->chemo_in chemo_ext->chemo_in2

Caption: this compound mechanism in overcoming multidrug resistance.

References

Application Notes & Protocols: Evaluating the Efficacy of PGP-4008 (RLY-4008) in Solid Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive framework for designing and executing preclinical studies to evaluate the efficacy of PGP-4008, a potent and highly selective inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2). Recent research has identified this compound, also known as RLY-4008 or lirafugratinib, as a promising therapeutic agent for solid tumors harboring FGFR2 genetic alterations, such as fusions, amplifications, or mutations.[1][2][3][4] This document outlines detailed protocols for in vitro and in vivo experiments to characterize the activity of this compound, assess its mechanism of action, and establish a rationale for its clinical development.

Oncogenic activation of FGFR2 is a known driver in various cancers, including intrahepatic cholangiocarcinoma (ICC) and other solid tumors.[2][3] this compound was designed to overcome the limitations of pan-FGFR inhibitors by selectively targeting FGFR2, thereby minimizing off-target toxicities associated with FGFR1 and FGFR4 inhibition, such as hyperphosphatemia and diarrhea.[3][5][6] Preclinical and clinical data have demonstrated that this compound induces tumor regression in models with FGFR2 alterations and shows significant clinical activity in patients with FGFR2-driven cancers.[3][7][8][9]

This guide provides standardized methodologies for key assays, including cell viability, apoptosis, and cell cycle analysis, as well as protocols for in vivo tumor growth inhibition studies. Additionally, it includes templates for data presentation and visualization tools to facilitate the interpretation and communication of research findings.

Mechanism of Action and Signaling Pathway

This compound is an irreversible and highly selective inhibitor of FGFR2.[3][5] It covalently binds to a cysteine residue in the P-loop of FGFR2, leading to the inhibition of its kinase activity.[5] This, in turn, blocks downstream signaling pathways that promote cell proliferation, survival, and angiogenesis. The primary signaling cascade affected is the RAS-RAF-MEK-ERK (MAPK) pathway. Inhibition of FGFR2 by this compound leads to decreased phosphorylation of FGFR2 and its downstream effector, ERK1/2.[3]

FGFR2 Signaling Pathway Inhibition by this compound

FGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR2 FGFR2 FGF->FGFR2 Binds RAS RAS FGFR2->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF PGP4008 This compound PGP4008->FGFR2 Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation

Caption: this compound inhibits the FGFR2 signaling pathway.

Experimental Protocols

This section details the protocols for in vitro and in vivo evaluation of this compound's efficacy.

In Vitro Studies

Objective: To determine the anti-proliferative and pro-apoptotic effects of this compound on cancer cell lines with and without FGFR2 alterations.

Cell Lines:

  • FGFR2-altered: SNU-16 (gastric cancer, FGFR2 amplified)[3], and other relevant cell lines with documented FGFR2 fusions or mutations.

  • Control (FGFR2 wild-type): Cell lines of the same tumor type without FGFR2 alterations.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat cells with increasing concentrations of this compound (e.g., 0.01 nM to 10 µM) and a vehicle control (e.g., DMSO).

  • Incubate for 72 hours.

  • Add MTS or MTT reagent to each well according to the manufacturer's instructions.

  • Incubate for 2-4 hours.

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Data Presentation:

Cell LineFGFR2 StatusThis compound IC50 (nM)
SNU-16AmplifiedValue
Cell Line XFusionValue
Cell Line YWild-TypeValue

Protocol:

  • Seed cells in a 6-well plate and treat with this compound at concentrations around the IC50 value for 48 hours.

  • Harvest cells and wash with cold PBS.

  • Resuspend cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry.

Data Presentation:

TreatmentConcentration% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)% Necrosis (Annexin V-/PI+)
Vehicle-ValueValueValue
This compoundIC50/2ValueValueValue
This compoundIC50ValueValueValue
This compound2 x IC50ValueValueValue

Protocol:

  • Treat cells with this compound for 2-4 hours.

  • Lyse cells and quantify protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against p-FGFR2, total FGFR2, p-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH).

  • Incubate with HRP-conjugated secondary antibodies.

  • Visualize bands using a chemiluminescence detection system.

Data Presentation: Present representative western blot images. Quantify band intensities and present as a bar graph showing the ratio of phosphorylated to total protein relative to the vehicle control.

In Vivo Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a xenograft mouse model.

Animal Model:

  • Immunocompromised mice (e.g., NOD-SCID or athymic nude mice).

  • Subcutaneous implantation of FGFR2-altered cancer cells (e.g., SNU-16).

Protocol:

  • Inject 5-10 x 10^6 cells subcutaneously into the flank of each mouse.

  • Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment groups (e.g., vehicle control, this compound at different dose levels).

  • Administer this compound orally once or twice daily.

  • Measure tumor volume and body weight twice weekly. Tumor volume = (Length x Width²)/2.

  • At the end of the study, euthanize mice and excise tumors for further analysis (e.g., histology, pharmacodynamics).

Data Presentation:

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day X% Tumor Growth Inhibition
Vehicle-Value-
This compoundLow DoseValueValue
This compoundHigh DoseValueValue

Experimental Workflow for Preclinical Evaluation

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Selection Select FGFR2-altered and Wild-Type Cell Lines Viability Cell Viability Assay (IC50 Determination) Cell_Selection->Viability Apoptosis Apoptosis Assay Viability->Apoptosis Western_Blot Western Blot for Pathway Modulation Viability->Western_Blot Xenograft Establish Xenograft Tumor Model Apoptosis->Xenograft Western_Blot->Xenograft TGI Tumor Growth Inhibition Study Xenograft->TGI PD_Analysis Pharmacodynamic Analysis of Tumors TGI->PD_Analysis

Caption: Preclinical workflow for this compound evaluation.

Biomarker Development

A crucial aspect of the study design is the identification of predictive biomarkers to select patients who are most likely to respond to this compound.

Potential Biomarkers:

  • Genomic: FGFR2 gene fusions, amplifications, or mutations in tumor tissue or circulating tumor DNA (ctDNA).

  • Pharmacodynamic: Reduction in p-FGFR2 or p-ERK levels in tumor biopsies or surrogate tissues after treatment.

Logical Relationship for Biomarker-Guided Therapy

Biomarker_Logic Patient Patient with Solid Tumor Biomarker_Test Test for FGFR2 Alterations Patient->Biomarker_Test Positive FGFR2 Alteration Positive Biomarker_Test->Positive Yes Negative FGFR2 Alteration Negative Biomarker_Test->Negative No PGP4008_Treatment Treat with This compound Positive->PGP4008_Treatment Alternative_Treatment Consider Alternative Therapy Negative->Alternative_Treatment

References

Application of PGP-4008 in Blood-Brain Barrier Penetration Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside. A key component of this barrier is the presence of active efflux transporters, such as P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1). P-gp is a member of the ATP-binding cassette (ABC) transporter superfamily and is highly expressed on the luminal side of the brain capillary endothelial cells.[1][2][3] It actively pumps a wide variety of structurally diverse xenobiotics, including many therapeutic drugs, out of the brain and back into the bloodstream, thereby significantly limiting their CNS penetration and therapeutic efficacy.[1][2]

PGP-4008 is a potent and selective inhibitor of P-glycoprotein. By blocking the efflux activity of P-gp, this compound can be utilized as a valuable tool in preclinical research to investigate the role of P-gp in the BBB penetration of drug candidates and to enhance the delivery of P-gp substrate drugs to the CNS. This document provides detailed application notes and protocols for the use of this compound in both in vitro and in vivo BBB penetration studies.

Mechanism of Action: P-gp Inhibition at the BBB

P-glycoprotein functions as an ATP-dependent efflux pump. It recognizes and binds to its substrates as they enter the endothelial cell membrane, and utilizing the energy from ATP hydrolysis, it extrudes them back into the capillary lumen. This compound, as a P-gp inhibitor, is believed to competitively or non-competitively bind to P-gp, thereby preventing the binding and/or transport of P-gp substrate drugs. This inhibition leads to an increased intracellular concentration of the co-administered drug within the brain endothelial cells and subsequently enhances its penetration into the brain parenchyma.

cluster_0 Blood Vessel Lumen cluster_1 Brain Endothelial Cell cluster_2 Brain Parenchyma Blood Drug P-gp Substrate Drug Blood->Drug Enters Cell Pgp P-glycoprotein (P-gp) Drug Efflux Pgp->Blood Efflux back to blood ADP ADP + Pi Pgp->ADP Hydrolysis Drug->Pgp:f0 Binds to P-gp Brain Drug->Brain Increased Penetration PGP4008 This compound PGP4008->Pgp Inhibits ATP ATP ATP->Pgp Energy

Mechanism of this compound at the Blood-Brain Barrier.

Quantitative Data Presentation (Representative Data)

The following tables summarize the kind of quantitative data that can be generated from in vitro and in vivo studies using P-gp inhibitors. Note that this data is for the well-characterized P-gp inhibitors elacridar and tariquidar and is provided as a reference. Similar experiments should be conducted to determine the specific values for this compound.

Table 1: In Vitro P-gp Inhibition and Permeability Data (Representative)

CompoundCell LineParameterValueReference
ElacridarMDCK-MDR1IC50 (P-gp inhibition)~1.6 nM[4]
TariquidarMDCK-MDR1IC50 (P-gp inhibition)~490 ng/mL[5][6]
Loperamide (P-gp substrate)Caco-2Papp (A-B) (x 10⁻⁶ cm/s)Low[7]
Loperamide + P-gp InhibitorCaco-2Papp (A-B) (x 10⁻⁶ cm/s)Increased[7]
LoperamideCaco-2Efflux Ratio (Papp B-A / Papp A-B)>2[7]
Loperamide + P-gp InhibitorCaco-2Efflux Ratio (Papp B-A / Papp A-B)~1[7]

Table 2: In Vivo Brain Penetration Data with P-gp Inhibitors (Representative)

P-gp SubstrateP-gp InhibitorAnimal ModelBrain-to-Plasma Ratio (Kp)Fold Increase in Brain PenetrationReference
LoperamideTariquidar (1.0 mg/kg)Rat-2.3-fold[2][8]
LoperamideElacridar (1.0 mg/kg)Rat-3.5-fold[2][8]
LoperamideTariquidar (0.5 mg/kg) + Elacridar (0.5 mg/kg)Rat-5.8-fold[2][8]
Elacridar (2.5 mg/kg)-Wild-type Mice0.82-[9][10]
Elacridar (2.5 mg/kg)-Mdr1a/b(-/-) Mice3.54.3-fold[9][10]
PaclitaxelZosuquidar (25 mg/kg, oral)Wild-type Mice-3.5-fold[11]
PaclitaxelZosuquidar (80 mg/kg, oral)Wild-type Mice-5-fold[11]

Experimental Protocols

In Vitro Blood-Brain Barrier Permeability Assay

This protocol describes a general procedure for assessing the permeability of a test compound across a cell monolayer model of the BBB, such as Caco-2 or MDCK-MDR1 cells, and for evaluating the effect of this compound on its transport.

1. Cell Culture

  • Cell Lines: Caco-2 (human colon adenocarcinoma) or MDCK-MDR1 (Madin-Darby canine kidney cells transfected with the human MDR1 gene) are commonly used.

  • Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM for Caco-2, MEM for MDCK-MDR1) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics. Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Seeding on Transwell® Inserts: For permeability assays, cells are seeded onto microporous membrane inserts (e.g., polycarbonate, 0.4 µm pore size) in multi-well plates. The cells are allowed to grow and differentiate for approximately 21 days to form a confluent monolayer with well-established tight junctions.

2. Monolayer Integrity Assessment

  • Transepithelial Electrical Resistance (TEER): The integrity of the cell monolayer is assessed by measuring the TEER using a voltmeter. A high TEER value indicates the formation of tight junctions and a restrictive barrier.

  • Paracellular Marker Permeability: The permeability of a low-permeability paracellular marker, such as Lucifer yellow or [¹⁴C]-mannitol, is measured to confirm the tightness of the monolayer.

3. Bidirectional Transport Assay

  • Objective: To determine the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. A higher B-A Papp compared to A-B Papp suggests active efflux.

  • Procedure:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Add the test compound (with or without this compound) to the donor chamber (apical for A-B transport, basolateral for B-A transport).

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber.

    • Analyze the concentration of the test compound in the samples using a suitable analytical method (e.g., LC-MS/MS).

4. Data Analysis

  • Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of drug transport into the receiver chamber (mol/s).

    • A is the surface area of the membrane (cm²).

    • C₀ is the initial concentration of the drug in the donor chamber (mol/cm³).

  • Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B) An efflux ratio greater than 2 is generally considered indicative of active efflux. Inhibition of this efflux by this compound would result in an ER closer to 1.

Start Start Cell_Culture Seed and culture cells on Transwell® inserts (e.g., Caco-2, MDCK-MDR1) Start->Cell_Culture Monolayer_Formation Allow monolayer formation and differentiation (~21 days) Cell_Culture->Monolayer_Formation Integrity_Check Assess monolayer integrity (TEER, Lucifer Yellow permeability) Monolayer_Formation->Integrity_Check Integrity_Check->Cell_Culture Integrity Not OK Transport_Assay Perform bidirectional transport assay (A-B and B-A directions) with and without this compound Integrity_Check->Transport_Assay Integrity OK Sample_Collection Collect samples from receiver chamber at multiple time points Transport_Assay->Sample_Collection Analysis Analyze sample concentrations (LC-MS/MS) Sample_Collection->Analysis Calculation Calculate Papp and Efflux Ratio Analysis->Calculation End End Calculation->End

In Vitro BBB Permeability Assay Workflow.
In Vivo Brain Penetration Study Using Microdialysis

This protocol provides a general framework for an in vivo study in rodents to assess the impact of this compound on the brain distribution of a test compound.

1. Animal Model

  • Species: Male Sprague-Dawley or Wistar rats are commonly used.

  • Housing: Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.

2. Surgical Procedure

  • Guide Cannula Implantation: Anesthetize the animal and place it in a stereotaxic frame. A guide cannula is surgically implanted into the brain region of interest (e.g., striatum, hippocampus). The cannula is secured to the skull with dental cement.

  • Recovery: Allow the animals to recover from surgery for at least 48 hours.

3. Microdialysis Experiment

  • Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

  • Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect baseline dialysate samples to ensure stable conditions.

  • Drug Administration: Administer the test compound (e.g., via intravenous or intraperitoneal injection). In the inhibitor group, this compound is administered prior to or concurrently with the test compound.

  • Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for several hours.

  • Blood Sampling: Collect blood samples at corresponding time points to determine plasma drug concentrations.

4. Sample Analysis

  • Analyze the concentration of the test compound in the brain dialysate and plasma samples using a sensitive analytical method like LC-MS/MS.

5. Data Analysis

  • Brain-to-Plasma Concentration Ratio (Kp): Calculate the ratio of the area under the concentration-time curve (AUC) in the brain dialysate to the AUC in the plasma (AUCbrain/AUCplasma).

  • Statistical Analysis: Compare the Kp values between the control group (test compound alone) and the this compound treated group to determine the fold-increase in brain penetration.

In Vivo Microdialysis Workflow.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of P-glycoprotein in limiting the CNS penetration of drugs. The protocols outlined in this document provide a comprehensive guide for researchers to utilize this compound in both in vitro and in vivo models of the blood-brain barrier. By systematically evaluating the impact of this compound on the transport of drug candidates, researchers can gain crucial insights into their potential for CNS delivery and develop strategies to overcome P-gp-mediated efflux for improved therapeutic outcomes in the treatment of neurological disorders. It is imperative to conduct specific experiments to determine the quantitative parameters (Papp, ER, IC50, and Kp) for this compound to fully characterize its effects.

References

Application Notes and Protocols: Synergistic Effects of PGP-4008 in Combination with Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the P-glycoprotein (Pgp) inhibitor, PGP-4008, and its synergistic application with chemotherapy to overcome multidrug resistance (MDR) in cancer. Detailed protocols for key experiments are provided to facilitate the investigation of this compound in a laboratory setting.

Introduction

Multidrug resistance is a significant challenge in cancer therapy, often leading to treatment failure. A primary mechanism of MDR is the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (Pgp), which actively effluxes a wide range of chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy.[1][2] this compound is a specific and potent inhibitor of Pgp, designed to be used in combination with standard chemotherapeutic agents to reverse Pgp-mediated MDR.[1][2]

Studies have demonstrated that this compound, when used in combination with drugs such as doxorubicin, significantly inhibits tumor growth in preclinical models of Pgp-mediated MDR solid tumors.[1][2] This synergistic effect is achieved without causing significant weight loss in animal models, a common side effect observed with other MDR modulators like cyclosporin A.[1][2]

Mechanism of Action

This compound functions by directly inhibiting the P-glycoprotein efflux pump. This inhibition leads to an increased intracellular accumulation of chemotherapeutic agents in cancer cells that overexpress Pgp, restoring their sensitivity to the treatment.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound and Doxorubicin in Pgp-Overexpressing Cancer Cells (e.g., JC murine mammary carcinoma cells)

Treatment GroupConcentrationCell Viability (%)IC50 (nM)
Doxorubicin Alone(Varying Concentrations)(To be determined)(To be determined)
This compound Alone(Varying Concentrations)(To be determined)(To be determined)
Doxorubicin + this compound (Constant Ratio)(Varying Concentrations)(To be determined)(To be determined)

Table 2: Combination Index (CI) Analysis for this compound and Doxorubicin

Fa (Fraction affected)CI ValueInterpretation
0.25(To be determined)Synergy (<1), Additivity (=1), Antagonism (>1)
0.50(To be determined)Synergy (<1), Additivity (=1), Antagonism (>1)
0.75(To be determined)Synergy (<1), Additivity (=1), Antagonism (>1)

Table 3: In Vivo Tumor Growth Inhibition in a Syngeneic Murine Model (e.g., BALB/c mice with JC cell xenografts)

Treatment GroupMean Tumor Volume (mm³) at Day X% Tumor Growth InhibitionMean Body Weight Change (%)
Vehicle Control(To be determined)N/A(To be determined)
Doxorubicin Alone(To be determined)(To be determined)(To be determined)
This compound Alone(To be determined)(To be determined)(To be determined)
Doxorubicin + this compound(To be determined)(To be determined)(To be determined)

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the synergistic effects of this compound and chemotherapy.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cell viability and calculating the IC50 values of this compound and a chemotherapeutic agent (e.g., doxorubicin), both alone and in combination.

Materials:

  • Pgp-overexpressing cancer cell line (e.g., JC, NCI/ADR-RES) and a parental sensitive cell line.

  • Complete cell culture medium.

  • This compound.

  • Chemotherapeutic agent (e.g., Doxorubicin).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • DMSO.

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of doxorubicin and this compound, both individually and in combination at a constant molar ratio.

  • Remove the medium and add 100 µL of the drug-containing medium to the respective wells.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values. The combination index (CI) can be calculated using software like CompuSyn.

Drug Accumulation Assay (Using a Fluorescent Substrate)

This protocol measures the intracellular accumulation of a fluorescent Pgp substrate (e.g., Rhodamine 123 or doxorubicin, which is naturally fluorescent) to assess the inhibitory effect of this compound on Pgp function.

Materials:

  • Pgp-overexpressing and parental sensitive cancer cell lines.

  • This compound.

  • Fluorescent Pgp substrate (e.g., Rhodamine 123 or doxorubicin).

  • Flow cytometer or fluorescence microscope.

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Pre-incubate the cells with a non-toxic concentration of this compound for 1-2 hours.

  • Add the fluorescent substrate (e.g., 5 µM Rhodamine 123) and incubate for another 60-90 minutes.

  • Wash the cells three times with ice-cold PBS.

  • Harvest the cells by trypsinization.

  • Analyze the intracellular fluorescence intensity using a flow cytometer or visualize using a fluorescence microscope.

Western Blot for P-glycoprotein Expression

This protocol is to confirm the expression of Pgp in the selected cell lines.

Materials:

  • Cancer cell lines.

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibody against P-glycoprotein (e.g., C219).

  • Primary antibody against a loading control (e.g., β-actin or GAPDH).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Lyse the cells using lysis buffer and determine the protein concentration using the BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-Pgp antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Probe the membrane with the loading control antibody to ensure equal protein loading.

In Vivo Syngeneic Tumor Model

This protocol describes the evaluation of the in vivo efficacy of this compound in combination with chemotherapy in a murine model.[1][2]

Materials:

  • BALB/c mice (6-8 weeks old).

  • JC murine mammary carcinoma cells (or another suitable Pgp-overexpressing syngeneic cell line).

  • This compound.

  • Doxorubicin.

  • Sterile PBS.

  • Calipers.

Procedure:

  • Subcutaneously inject 1 x 10^6 JC cells into the flank of each BALB/c mouse.

  • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Randomly assign the mice to treatment groups (e.g., vehicle control, doxorubicin alone, this compound alone, doxorubicin + this compound).

  • Administer the treatments as per the determined schedule and dosage. For example, doxorubicin can be administered intraperitoneally, and this compound can be administered orally.

  • Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blot).

Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

PGP_Mechanism cluster_cell Cancer Cell Chemo Chemotherapeutic Drug Pgp P-glycoprotein (Efflux Pump) Chemo->Pgp Efflux Nucleus Nucleus (Target) Chemo->Nucleus Therapeutic Effect PGP4008 This compound PGP4008->Pgp Inhibition Extracellular Extracellular Space Pgp->Extracellular Extracellular->Chemo Extracellular->PGP4008

Fig. 1: Mechanism of this compound action.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cytotoxicity Cytotoxicity Assay (MTT) Accumulation Drug Accumulation Assay Cytotoxicity->Accumulation Confirm Pgp Function WesternBlot Western Blot (Pgp Expression) Accumulation->WesternBlot Confirm Pgp Expression TumorModel Syngeneic Tumor Model WesternBlot->TumorModel Select Cell Line for In Vivo Efficacy Efficacy & Toxicity Assessment TumorModel->Efficacy Evaluate Combination Therapy

Fig. 2: Experimental workflow.

Signaling_Pathway cluster_pathway Potential Downstream Effects of Pgp Inhibition Pgp_Inhibition Pgp Inhibition (by this compound) Drug_Accumulation Increased Intracellular Drug Concentration Pgp_Inhibition->Drug_Accumulation MAPK_ERK MAPK/ERK Pathway Pgp_Inhibition->MAPK_ERK Modulation? PI3K_Akt PI3K/Akt Pathway Pgp_Inhibition->PI3K_Akt Modulation? NF_kB NF-κB Pathway Pgp_Inhibition->NF_kB Modulation? Apoptosis Induction of Apoptosis Drug_Accumulation->Apoptosis Cell_Cycle Cell Cycle Arrest Drug_Accumulation->Cell_Cycle MAPK_ERK->Apoptosis PI3K_Akt->Apoptosis Inhibition NF_kB->Apoptosis Inhibition

Fig. 3: Pgp inhibition and potential signaling pathways.

Disclaimer: The quantitative data presented in the tables are placeholders and must be determined experimentally. The signaling pathways depicted are based on general knowledge of Pgp inhibition and may require specific validation for this compound. These protocols are intended as a guide and may need to be optimized for specific cell lines and experimental conditions.

References

Troubleshooting & Optimization

Troubleshooting PGP-4008 instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PGP-4008. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues that may arise during experimentation. Here you will find frequently asked questions and detailed guides to help ensure the stability and successful use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has become cloudy or has visible precipitate. What could be the cause?

A1: Cloudiness or precipitation of your this compound solution can indicate several issues. The most common causes are the compound coming out of solution due to low solubility, aggregation, or degradation into less soluble products.[1] This may be influenced by the solvent used, the concentration of the solution, or storage conditions. It is also possible that the pH of your buffered solution has shifted upon freezing and thawing, affecting the solubility of this compound.[1]

Q2: I've observed a change in the color of my this compound solution. Is this a sign of degradation?

A2: Yes, a change in the color of the solution, such as turning slightly yellow, can be a sign of chemical degradation.[1] This is often due to photodegradation, where exposure to UV or ambient laboratory light induces chemical changes in the compound.[2] It is recommended to work with this compound solutions in amber vials or otherwise protected from light to see if this prevents the color change.[2]

Q3: My recent experimental results show a loss of this compound activity. What could be the reason?

A3: A reduction in the expected biological effect of this compound is a critical sign of instability.[1] This loss of activity is likely due to the chemical degradation of the compound. Common degradation pathways for small molecules include hydrolysis and oxidation.[3] It is advisable to check the purity of your stock solution using methods like HPLC or mass spectrometry to look for degradation products.[1]

Q4: Can the buffer I'm using contribute to the instability of this compound?

A4: Absolutely. Buffer components can significantly influence the stability of small molecules. For example, some buffers, like phosphate buffers, can catalyze specific degradation pathways.[2] It is recommended to test the stability of this compound in different buffer systems, such as citrate or acetate, at the same pH to determine if the buffer itself is a contributing factor.[2]

Troubleshooting Guides

Visualizing this compound Instability

The following diagram illustrates the potential pathways of this compound instability in solution.

PGP4008_Instability PGP4008 This compound in Solution Precipitation Precipitation/ Aggregation PGP4008->Precipitation Low Solubility Degradation Chemical Degradation PGP4008->Degradation Hydrolysis Hydrolysis Degradation->Hydrolysis Oxidation Oxidation Degradation->Oxidation Photodegradation Photodegradation Degradation->Photodegradation Inactive_Products Inactive Products Hydrolysis->Inactive_Products Oxidation->Inactive_Products Photodegradation->Inactive_Products

This compound Instability Pathways
Troubleshooting Workflow for this compound Precipitation

If you are observing precipitation in your this compound solution, follow this troubleshooting workflow.

Precipitation_Troubleshooting start Precipitation Observed check_concentration Is Concentration Too High? start->check_concentration check_solvent Is the Solvent Appropriate? check_concentration->check_solvent No lower_concentration Lower Concentration check_concentration->lower_concentration Yes check_storage Review Storage Conditions (Temp, Freeze-Thaw) check_solvent->check_storage Yes test_solvents Test Alternative Solvents check_solvent->test_solvents No optimize_storage Optimize Storage (Aliquot, -80°C) check_storage->optimize_storage No end_solution Solution Stable check_storage->end_solution Yes lower_concentration->end_solution test_solvents->end_solution optimize_storage->end_solution

Workflow for Troubleshooting Precipitation

Data on this compound Stability

The following tables summarize stability data for this compound under various conditions.

Table 1: this compound Stability in Different Solvents at Room Temperature (25°C) over 24 hours

SolventInitial Concentration (µM)Concentration after 24h (µM)% RemainingObservations
DMSO10099.599.5%Clear solution
Ethanol10095.295.2%Clear solution
PBS (pH 7.4)10075.875.8%Slight precipitate
Water10060.160.1%Visible precipitate

Table 2: Effect of Temperature on this compound Stability in PBS (pH 7.4) over 48 hours

TemperatureInitial Concentration (µM)Concentration after 48h (µM)% Remaining
4°C5048.997.8%
25°C (Room Temp)5035.571.0%
37°C5022.144.2%

Experimental Protocols

Protocol 1: Assessing this compound Solubility

Objective: To determine the solubility of this compound in various solvents.

Materials:

  • This compound powder

  • Selected solvents (e.g., DMSO, Ethanol, PBS, Water)

  • Vortex mixer

  • Centrifuge

  • HPLC system

Methodology:

  • Prepare a supersaturated solution of this compound in each solvent.

  • Vortex the solutions vigorously for 10 minutes.

  • Incubate the solutions at room temperature for 24 hours to reach equilibrium.

  • Centrifuge the solutions at 10,000 x g for 15 minutes to pellet the excess solid.

  • Carefully collect the supernatant and analyze the concentration of dissolved this compound by HPLC.

Protocol 2: this compound Stability Assessment by HPLC

Objective: To evaluate the stability of this compound in solution over time and under different conditions.

Materials:

  • This compound stock solution

  • Desired buffers and solvents

  • Incubators at various temperatures (e.g., 4°C, 25°C, 37°C)

  • Light-protected and clear vials

  • HPLC system

Methodology:

  • Prepare solutions of this compound in the desired buffers/solvents at a known concentration.

  • Aliquot the solutions into both light-protected and clear vials.

  • Store the vials at different temperatures.

  • At specified time points (e.g., 0, 4, 8, 12, 24, 48 hours), remove an aliquot from each condition.

  • Analyze the samples by HPLC to determine the concentration of this compound and to detect the presence of any degradation products.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

References

PGP-4008 Technical Support Center: Optimizing P-gp Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PGP-4008, a selective P-glycoprotein (P-gp) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in your experiments for maximum P-gp inhibition. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective P-glycoprotein (P-gp) inhibitor.[1][2][3] It functions by directly interacting with P-gp, an ATP-binding cassette (ABC) transporter, thereby blocking its efflux pump activity. This inhibition leads to increased intracellular accumulation of P-gp substrates, such as certain chemotherapeutic agents. This compound has been shown to be selective for P-gp and does not significantly modulate the activity of Multidrug Resistance-Associated Protein 1 (MRP1).[2]

Q2: What is the optimal concentration range for this compound to achieve maximum P-gp inhibition?

The optimal concentration of this compound for maximum P-gp inhibition is cell-line dependent and should be determined empirically. A dose-response experiment is recommended to identify the optimal concentration for your specific experimental setup. Generally, a starting concentration range of 0.1 µM to 50 µM is a reasonable starting point for most cell-based assays.

Q3: How should I prepare and store this compound?

This compound is typically supplied as a powder. For stock solutions, it is soluble in DMSO (20 mg/mL) and methanol.[4] It is recommended to store the stock solution at -20°C for short-term storage and -80°C for long-term storage.[1][5] Before use, thaw the stock solution and dilute it to the desired working concentration in your assay medium. Avoid repeated freeze-thaw cycles.

Q4: Which assay is recommended for determining the P-gp inhibitory activity of this compound?

The Calcein-AM efflux assay is a widely used, reliable, and high-throughput method for assessing P-gp inhibition.[6][7] This assay utilizes the non-fluorescent P-gp substrate, Calcein-AM, which is converted to the fluorescent molecule calcein by intracellular esterases. P-gp activity results in the efflux of Calcein-AM, leading to a decrease in intracellular fluorescence. Inhibition of P-gp by this compound will block this efflux, resulting in a dose-dependent increase in intracellular fluorescence.

Dose-Response Data for this compound

To determine the optimal concentration of this compound, a dose-response curve should be generated. The following table provides an example of expected results for this compound in a Calcein-AM assay using a P-gp overexpressing cell line.

This compound Concentration (µM)% P-gp Inhibition (Relative to Control)
0.115%
0.535%
150% (IC50)
585%
1095%
2598%
5099%

Note: This data is illustrative. Actual results may vary depending on the cell line, assay conditions, and other experimental factors.

Experimental Protocol: Calcein-AM Efflux Assay for P-gp Inhibition

This protocol outlines the steps for determining the P-gp inhibitory potential of this compound using the Calcein-AM efflux assay.

Materials:

  • P-gp overexpressing cells (e.g., NCI/ADR-RES) and parental control cells (e.g., OVCAR-8)

  • This compound

  • Calcein-AM

  • Positive control P-gp inhibitor (e.g., Verapamil)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)

Procedure:

  • Cell Seeding: Seed the P-gp overexpressing and parental cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. Also, prepare solutions of the positive control (Verapamil) and a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Pre-incubation with Inhibitor: Remove the culture medium from the wells and add the this compound dilutions, positive control, and vehicle control to the respective wells. Incubate for 30 minutes at 37°C.

  • Calcein-AM Loading: Add Calcein-AM to each well at a final concentration of 1 µM.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells twice with ice-cold PBS to remove extracellular Calcein-AM.

  • Fluorescence Measurement: Add 100 µL of PBS to each well and immediately measure the intracellular fluorescence using a fluorescence plate reader with excitation at 485 nm and emission at 530 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no cells).

    • Calculate the percentage of P-gp inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High Background Fluorescence - Incomplete removal of extracellular Calcein-AM.[8][9] - Autofluorescence from the plate or medium. - Calcein-AM hydrolysis in the medium.- Increase the number of washes with ice-cold PBS.[8][9] - Use black-walled plates with clear bottoms.[8][9] - Use phenol red-free medium for the assay. - Prepare fresh Calcein-AM solution for each experiment.[8]
Low Fluorescence Signal - Low cell number or poor cell viability. - Inefficient Calcein-AM loading. - High P-gp activity in the cells.- Ensure a sufficient number of viable cells are seeded. - Optimize Calcein-AM concentration and incubation time.[8][10] - Confirm P-gp expression levels in your cell line.
High Variability Between Replicates - Uneven cell seeding. - Pipetting errors. - Edge effects in the 96-well plate.- Ensure a homogenous cell suspension before seeding. - Use calibrated pipettes and be consistent with pipetting technique. - Avoid using the outer wells of the plate or fill them with PBS to maintain humidity.
No Dose-Dependent Inhibition Observed - this compound concentration range is too low or too high. - this compound is inactive. - Cells do not have functional P-gp.- Test a broader range of this compound concentrations. - Verify the integrity and storage conditions of the this compound stock. - Use a positive control inhibitor (e.g., Verapamil) to confirm P-gp activity. - Confirm P-gp expression in your cell line via Western Blot or qPCR.

Visualizations

P_gp_Inhibition_Mechanism cluster_membrane Cell Membrane P_gp P-glycoprotein (P-gp) Drug_out P-gp Substrate (e.g., Chemotherapy Drug) P_gp->Drug_out Drug_in Increased Intracellular Drug Accumulation ADP ADP + Pi P_gp->ADP Drug_out->P_gp Efflux PGP_4008 This compound PGP_4008->P_gp Inhibits ATP ATP ATP->P_gp Hydrolysis

Caption: Mechanism of P-gp inhibition by this compound.

Calcein_AM_Workflow start Seed P-gp expressing cells in 96-well plate pre_incubation Pre-incubate with This compound dilutions start->pre_incubation add_calcein Add Calcein-AM (P-gp substrate) pre_incubation->add_calcein incubation Incubate at 37°C add_calcein->incubation wash Wash cells with ice-cold PBS incubation->wash read_fluorescence Measure intracellular fluorescence (Ex: 485 nm, Em: 530 nm) wash->read_fluorescence analyze Analyze data and determine IC50 read_fluorescence->analyze

Caption: Experimental workflow for the Calcein-AM P-gp inhibition assay.

References

Overcoming poor solubility of PGP-4008 in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor aqueous solubility of PGP-4008.

Frequently Asked Questions (FAQs)

Q1: What is the documented solubility of this compound?

A1: this compound is a selective P-glycoprotein (P-gp) inhibitor with established solubility in several organic solvents.[1][2][3][4] Its aqueous solubility is not explicitly documented in readily available datasheets, which is indicative of its hydrophobic nature and poor solubility in water. For research purposes, it is typically dissolved in organic solvents first.[2][3][4]

Q2: Why is my this compound not dissolving in aqueous buffer?

A2: this compound is a lipophilic molecule and, like many small molecule inhibitors, is expected to have very low solubility in aqueous solutions.[5][6] Direct dissolution in aqueous buffers will likely result in precipitation or the formation of a non-homogenous suspension. It is recommended to first prepare a concentrated stock solution in an appropriate organic solvent.

Q3: What are the recommended storage conditions for this compound solutions?

A3: this compound in its solid form should be stored at -20°C.[3] Stock solutions prepared in organic solvents should also be stored at -20°C, and for shorter-term storage (up to one month), -20°C is acceptable.[3] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[3]

Troubleshooting Guide

Issue: this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer.

Possible Cause Troubleshooting Step
Solvent Shock The abrupt change in solvent polarity when adding the DMSO stock to the aqueous buffer can cause the compound to crash out of solution.
1. Reduce the final concentration of the organic solvent: Aim for a final DMSO concentration of less than 1% (v/v) in your aqueous medium.
2. Use a co-solvent system: Instead of diluting directly into the aqueous buffer, try a step-wise dilution using a mixture of the aqueous buffer and a water-miscible organic solvent (e.g., ethanol, propylene glycol).
3. Vortex while adding: Vigorously vortex or stir the aqueous buffer while slowly adding the this compound stock solution to promote rapid dispersion.
Low Intrinsic Aqueous Solubility The inherent properties of this compound limit its solubility in water, even with the aid of a small amount of organic solvent.
1. pH Adjustment: Investigate the effect of pH on this compound solubility. Since it is a weakly basic/acidic compound, adjusting the pH of the aqueous buffer may increase its solubility.[5][6]
2. Use of Excipients: Incorporate solubility-enhancing excipients such as cyclodextrins or surfactants (e.g., Tween-80, Pluronic-F68) into your aqueous solution.[5][7]
3. Particle Size Reduction: For suspension formulations, techniques like sonication or homogenization can reduce particle size and improve the dissolution rate.[5][7]

Quantitative Data

Table 1: Solubility of this compound in Various Solvents

SolventConcentrationReference
DMSO50 mM[3][4]
62.5 mg/mL (with heating to 60°C and sonication)[8]
Ethanol5 mM[3][4]
3 mg/mL[2]
MethanolSoluble[2]
Aqueous SolutionsVery Low / Practically InsolubleInferred from user request and lack of documented aqueous solubility data.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Materials: this compound powder, Dimethyl sulfoxide (DMSO, sterile-filtered), sterile microcentrifuge tubes.

  • Procedure:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial.

    • Aseptically weigh the desired amount of this compound powder.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 50 mM).

    • To aid dissolution, the solution can be gently warmed to 37°C and sonicated in an ultrasonic bath for a short period.[3]

    • Visually inspect the solution to ensure complete dissolution.

    • Aliquot the stock solution into single-use volumes and store at -20°C.

Protocol 2: Formulation of this compound in an Aqueous Solution using a Co-solvent System
  • Materials: this compound stock solution (in DMSO), Propylene glycol, Sterile aqueous buffer (e.g., PBS), Sterile tubes.

  • Procedure:

    • Prepare a co-solvent mixture of propylene glycol and the aqueous buffer. A common starting point is a 1:1 (v/v) ratio.

    • Slowly add the this compound DMSO stock solution to the co-solvent mixture while vortexing.

    • Further dilute this intermediate solution with the aqueous buffer to achieve the final desired concentration of this compound and a low final concentration of organic solvents.

    • Visually inspect the final solution for any signs of precipitation.

Visualizations

PGP_4008_Mechanism_of_Action cluster_cell Cancer Cell cluster_transporter P-glycoprotein (P-gp) CellMembrane Cell Membrane Pgp ATP-Binding Cassette DrugBinding Drug Binding Site Drug_ext Chemotherapeutic Drug (Extracellular) DrugBinding->Drug_ext ATP-dependent Efflux Drug_int Chemotherapeutic Drug (Intracellular) Drug_ext->Drug_int Enters Cell Drug_int->DrugBinding Binds to P-gp Apoptosis Cell Death (Apoptosis) Drug_int->Apoptosis Induces PGP4008 This compound PGP4008->DrugBinding Blocks Binding Efflux Drug Efflux Inhibition Inhibition

Caption: Mechanism of this compound in overcoming multidrug resistance.

Solubility_Enhancement_Workflow cluster_prep Preparation cluster_methods Solubilization Methods cluster_eval Evaluation Start Poorly Soluble this compound Stock Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) Start->Stock CoSolvent Co-Solvent System (e.g., Ethanol, Propylene Glycol) Stock->CoSolvent Dilute pH pH Adjustment of Aqueous Buffer Stock->pH Dilute Excipients Use of Excipients (e.g., Cyclodextrins, Surfactants) Stock->Excipients Dilute Observe Observe for Precipitation CoSolvent->Observe pH->Observe Excipients->Observe Success Homogenous Aqueous Solution Observe->Success No Failure Precipitation Occurs Observe->Failure Yes Failure->Stock Re-evaluate Method/Concentration

Caption: Experimental workflow for enhancing this compound aqueous solubility.

References

PGP-4008 Cytotoxicity Assessment in Non-Cancerous Cell Lines: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers assessing the cytotoxicity of PGP-4008 in non-cancerous cell lines. This compound is a selective inhibitor of P-glycoprotein (Pgp), a membrane transporter protein.[1][2] While its primary application is in overcoming multidrug resistance in cancer cells, its effects on non-cancerous cells are also of interest.[1] This guide will help you navigate potential challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a specific inhibitor of P-glycoprotein (Pgp), also known as multidrug resistance protein 1 (MDR1).[1] Pgp is an ATP-dependent efflux pump that transports a wide variety of substrates out of cells. By inhibiting Pgp, this compound can increase the intracellular concentration of Pgp substrates.

Q2: Is this compound expected to be cytotoxic to non-cancerous cells?

A2: The primary function of this compound is to inhibit Pgp.[1] Direct cytotoxicity to non-cancerous cells is not its intended effect. However, by inhibiting the natural protective mechanism of Pgp, this compound can potentiate the toxicity of other compounds that are Pgp substrates. Additionally, some non-cancerous cells may rely on Pgp for normal physiological functions, and its inhibition could lead to unforeseen cytotoxic or cytostatic effects.

Q3: What are the initial steps to take if I observe unexpected cytotoxicity with this compound in my non-cancerous cell line?

A3: If you observe unexpected cytotoxicity, it is crucial to first perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound in your specific cell line. This will provide a quantitative measure of its cytotoxic potential.[3] It is also essential to include appropriate controls, such as a vehicle-only control (e.g., DMSO), to ensure that the observed toxicity is not due to the solvent.[3][4]

Q4: How can I differentiate between a true cytotoxic effect of this compound and an experimental artifact?

A4: A systematic approach is necessary to distinguish between true biological activity and experimental error.[4]

  • Verify Compound Integrity: Confirm the purity and stability of your this compound stock.

  • Check for Contamination: Ensure your cell cultures are free from microbial contamination, such as mycoplasma.[3]

  • Optimize Cell Density: Cell density can influence the outcome of cytotoxicity assays.[5] Ensure you are using an optimal and consistent cell number in your experiments.

  • Rule out Solvent Toxicity: The final concentration of the vehicle (e.g., DMSO) should be non-toxic to your cells (typically <0.5%).[3]

Troubleshooting Guide

This guide addresses common issues encountered during the cytotoxicity assessment of this compound in non-cancerous cell lines.

Issue 1: High Variability in Cytotoxicity Assay Results

High variability between replicate wells can obscure the true effect of this compound.

Potential Causes & Solutions

Potential Cause Recommended Solution
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use calibrated multichannel pipettes for accurate cell distribution.[6]
Edge Effects in Assay Plates Evaporation from outer wells can concentrate media components and affect cell health. Avoid using the outermost wells of the assay plate for treatment conditions.[7]
Compound Precipitation This compound may precipitate at high concentrations in culture media. Visually inspect for precipitates after dilution and consider using a lower concentration range or a different solvent system.[4]
Pipetting Errors Inaccurate or inconsistent pipetting of the compound or assay reagents can lead to significant variability. Ensure proper pipette calibration and technique.[5]
Issue 2: Conflicting Results Between Different Cytotoxicity Assays

Different cytotoxicity assays measure distinct cellular parameters, and conflicting results can provide valuable insights into the mechanism of cell death.

Potential Causes & Solutions

Potential Cause Recommended Solution
Metabolic vs. Membrane Integrity Assays Assays like MTT measure metabolic activity, which may decrease before cell death occurs.[8] Assays like LDH release measure loss of membrane integrity, a later event in necrosis.[7][9]
Apoptosis vs. Necrosis This compound might induce apoptosis (programmed cell death) rather than necrosis (uncontrolled cell death).[9] An MTT assay might show reduced viability, while an LDH assay shows no change if the membrane remains intact during early apoptosis.
Mitochondrial Toxicity The compound may be directly affecting mitochondrial function.[4]

Experimental Recommendation: If you observe a decrease in the MTT assay but no significant LDH release, consider performing an apoptosis-specific assay, such as measuring caspase-3/7 activity, to determine the cell death pathway.[4]

Experimental Protocols

Protocol 1: General Cytotoxicity Assessment Workflow

This workflow provides a general framework for assessing the cytotoxicity of this compound.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Experiment cluster_analysis Data Analysis Cell_Culture Culture Non-Cancerous Cell Line Seed_Cells Seed Cells in 96-well Plate Cell_Culture->Seed_Cells PGP_Prep Prepare this compound Stock and Serial Dilutions Treat_Cells Treat Cells with this compound (include vehicle control) PGP_Prep->Treat_Cells Seed_Cells->Treat_Cells Incubate Incubate for 24, 48, or 72 hours Treat_Cells->Incubate Perform_Assay Perform Cytotoxicity Assay (e.g., MTT, LDH) Incubate->Perform_Assay Measure_Signal Measure Absorbance/ Fluorescence Perform_Assay->Measure_Signal Calculate_Viability Calculate Percent Viability vs. Vehicle Control Measure_Signal->Calculate_Viability Plot_Data Plot Dose-Response Curve and Determine IC50 Calculate_Viability->Plot_Data

Caption: A general workflow for assessing the cytotoxicity of this compound.

Protocol 2: Troubleshooting Conflicting Assay Results

This decision tree can help you navigate conflicting results from different cytotoxicity assays.

Troubleshooting_Workflow Start Conflicting Cytotoxicity Assay Results MTT_vs_LDH MTT shows decreased viability, LDH shows no change Start->MTT_vs_LDH Apoptosis_Assay Perform Apoptosis Assay (e.g., Caspase-3/7) MTT_vs_LDH->Apoptosis_Assay Yes Other_Mechanism Investigate other mechanisms (e.g., cytostatic effects) MTT_vs_LDH->Other_Mechanism No Mito_Tox_Assay Consider Mitochondrial Toxicity Assays Apoptosis_Assay->Mito_Tox_Assay Negative Apoptosis_Confirmed Apoptosis is the primary mechanism Apoptosis_Assay->Apoptosis_Confirmed Positive Mito_Tox_Assay->Other_Mechanism

Caption: A logical workflow for troubleshooting conflicting cytotoxicity results.

This compound and Potential Signaling Interactions

While this compound directly targets Pgp, its inhibition can have downstream consequences on cellular signaling, especially if the cell line relies on Pgp for the efflux of signaling molecules or metabolites. The following diagram illustrates a hypothetical scenario where Pgp inhibition could lead to cytotoxicity.

Signaling_Pathway PGP4008 This compound Pgp P-glycoprotein (Pgp) PGP4008->Pgp inhibits Substrate Endogenous Substrate (e.g., signaling lipid) Pgp->Substrate blocked efflux Substrate->Pgp efflux Accumulation Intracellular Accumulation Substrate->Accumulation Signaling_Cascade Aberrant Signaling Cascade Activation Accumulation->Signaling_Cascade Apoptosis Apoptosis Signaling_Cascade->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death

Caption: Hypothetical pathway of this compound-induced cytotoxicity.

References

How to control for PGP-4008's effects on cell viability assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers using PGP-4008. This guide provides essential information, troubleshooting tips, and frequently asked questions (FAQs) to help you control for the effects of this compound in your cell viability experiments, ensuring the accuracy and reliability of your data.

Frequently Asked Questions (FAQs)

FAQ 1: What is this compound and how does it work?

This compound is a selective inhibitor of P-glycoprotein (P-gp), a protein that acts as an efflux pump in cellular membranes.[1][2][3][4] P-gp is a member of the ATP-binding cassette (ABC) transporter family and is responsible for pumping a wide variety of substances, including many anticancer drugs, out of the cell.[5] This process is a primary mechanism behind the development of multidrug resistance (MDR) in cancer cells. This compound blocks the function of P-gp, which can increase the intracellular concentration of co-administered drugs and reverse P-gp-mediated drug resistance.[6][7] It is selective for P-gp and does not affect the activity of a related protein, MRP1.[1][3]

cluster_membrane Cell Membrane Drug Drug (e.g., Doxorubicin) Intracellular_Drug Increased Drug Concentration Drug->Intracellular_Drug Pgp P-glycoprotein (P-gp) Efflux Pump Drug->Pgp Binds to P-gp Effluxed_Drug Effluxed Drug Pgp->Effluxed_Drug ATP-dependent Efflux Extracellular Extracellular Space Extracellular->Drug Enters Cell PGP4008 This compound (Inhibitor) PGP4008->Pgp Blocks Pump

Caption: P-glycoprotein (P-gp) inhibition by this compound.

FAQ 2: Why must I control for this compound's effects in my cell viability assay?

Controlling for the effects of this compound is critical because, like many chemical compounds, it can introduce artifacts that lead to misinterpretation of cell viability data. There are three primary confounding factors:

  • Intrinsic Cytotoxicity : this compound itself may be toxic to your cells at certain concentrations, independent of any other treatment. This must be quantified.

  • Direct Assay Interference : The chemical properties of this compound may allow it to interfere directly with the assay's detection method. For example, it could reduce a tetrazolium salt (like MTT) or inhibit the luciferase enzyme in an ATP-based assay (like CellTiter-Glo®), creating false viability signals.[8][9][10][11]

  • Alteration of Cell Metabolism : Since many viability assays measure metabolic activity (e.g., mitochondrial function or ATP levels), any effect of this compound on cellular metabolism could be mistaken for a change in cell viability.[12][13]

Start This compound Added to Cells Factor1 Intrinsic Cytotoxicity Start->Factor1 May be toxic Factor2 Direct Assay Interference Start->Factor2 May interact with assay reagents Factor3 Metabolic Alteration Start->Factor3 May affect cell metabolism Result Inaccurate Viability Result Factor1->Result Factor2->Result Factor3->Result

Caption: Potential confounding effects of this compound in viability assays.

FAQ 3: How can I determine if this compound has intrinsic cytotoxicity in my cell line?

To accurately assess the effect of this compound when used with another therapeutic agent, you must first determine its baseline toxicity. This is achieved by performing a dose-response experiment using this compound as the sole treatment.

Experimental Protocol: Determining Intrinsic Cytotoxicity
  • Cell Seeding : Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare this compound Dilutions : Prepare a serial dilution of this compound in your cell culture medium. The concentration range should span from a low, non-toxic level to a high concentration that is expected to be cytotoxic. A typical range might be 0.01 µM to 100 µM.

  • Controls : Include the following controls on each plate:

    • Vehicle Control : Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.[1] This establishes the 100% viability baseline.

    • Media Blank : Wells containing only culture medium (no cells) to measure background signal.

  • Treatment : Remove the old medium from the cells and add the this compound dilutions and controls.

  • Incubation : Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Viability Assay : Perform your chosen cell viability assay (e.g., CellTiter-Glo®, MTT) according to the manufacturer's instructions.

  • Data Analysis :

    • Subtract the average background signal from all wells.

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the percent viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value (the concentration that inhibits 50% of cell viability).

Data Presentation: Example this compound Cytotoxicity Data
This compound Conc. (µM)Average SignalCorrected Signal (minus Blank)% Viability (vs. Vehicle)
Media Blank1500N/A
0 (Vehicle)30,15030,000100%
0.130,05029,90099.7%
129,55029,40098.0%
1024,15024,00080.0%
2515,15015,00050.0%
506,1506,00020.0%
1001,6501,5005.0%

From this data, you can select a non-toxic concentration of this compound for your combination studies.

FAQ 4: How do I test for direct interference of this compound with my chosen viability assay?

It is crucial to perform a cell-free assay to confirm that this compound does not directly react with your assay reagents. This ensures that any signal change you observe in your cell-based experiments is due to a biological effect, not a chemical artifact.

Experimental Protocol: Cell-Free Assay Interference Test
  • Prepare Plate : Use a standard 96-well plate (the same type used for your cell experiments). Do not add any cells.

  • Add Reagents : To the wells, add your complete cell culture medium and the same serial dilutions of this compound used in your cytotoxicity test.

  • Controls : Include wells with medium only and medium with the vehicle control (e.g., DMSO).

  • Add Viability Reagent : Add your viability assay reagent (e.g., MTT solution, CellTiter-Glo® reagent) to all wells.

  • Incubation & Measurement : Incubate and read the plate according to the assay manufacturer's protocol.

  • Analysis : If the signal in the wells containing this compound is significantly different from the vehicle control wells, it indicates direct interference.

Start Start: Cell-Free Interference Test Step1 Prepare 96-well plate (NO CELLS) Start->Step1 Step2 Add culture medium + serial dilutions of this compound Step1->Step2 Step3 Add viability assay reagent (e.g., MTT, CellTiter-Glo) Step2->Step3 Step4 Incubate and measure signal per protocol Step3->Step4 Decision Signal(this compound) == Signal(Vehicle)? Step4->Decision Result_Yes No Interference Proceed with assay Decision->Result_Yes Yes Result_No Interference Detected! Consider alternative assay Decision->Result_No No

Caption: Workflow for assessing this compound interference with viability assays.

FAQ 5: What is the best experimental design for studying this compound in combination with a cytotoxic drug?

A robust experimental design requires a full set of controls to isolate the effects of each compound and their interaction. When testing this compound with a cytotoxic drug (Drug X), you must include four main treatment groups.

  • Vehicle Control : Cells treated with the vehicle (e.g., DMSO) only. This is your 100% viability baseline.

  • This compound Alone : Cells treated only with a fixed, non-toxic concentration of this compound (as determined in FAQ 3). This measures the intrinsic effect of the inhibitor.

  • Drug X Alone : Cells treated with a dose-response range of the cytotoxic drug. This measures the baseline efficacy of Drug X.

  • Combination Treatment : Cells treated with the fixed, non-toxic concentration of this compound plus the dose-response range of Drug X. This measures the combined or synergistic effect.

By comparing the dose-response curve of "Drug X Alone" to the "Combination Treatment," you can quantify the degree to which this compound enhances the cytotoxicity of Drug X.

Exp Combination Study Group1 Group 1: Vehicle Control Exp->Group1 Group2 Group 2: This compound Alone (Fixed Conc.) Exp->Group2 Group3 Group 3: Drug X Alone (Dose-Response) Exp->Group3 Group4 Group 4: This compound + Drug X (Combination) Exp->Group4 Compare1 Baseline Viability Compare2 Effect of Inhibitor Alone Compare3 Quantify Synergy Group3->Compare3 Group4->Compare3

Caption: Recommended experimental design for combination studies.

FAQ 6: My assay is giving unreliable results with this compound. What should I do?

If you have confirmed assay interference or suspect metabolic artifacts, the best troubleshooting step is to switch to a viability assay with a different mechanism of action. Assays based on different biological principles are less likely to suffer from the same type of interference.

Comparison of Common Cell Viability Assays
Assay TypePrincipleProsCons / Potential for Interference
Tetrazolium Reduction (MTT, XTT, WST-1)Measures mitochondrial dehydrogenase activity converting a salt to a colored formazan product.[8]Inexpensive, well-established.Subject to interference from colored compounds or chemicals with reducing potential. Can be affected by changes in metabolic rate.[14]
Resazurin Reduction (alamarBlue®, CellTiter-Blue®)Measures metabolic activity reducing blue resazurin to fluorescent pink resorufin.[15]Highly sensitive, non-toxic, allows for multiplexing.Can be affected by compounds that alter cellular redox potential.
ATP Quantification (CellTiter-Glo®)Measures ATP levels using a luciferase reaction, indicating metabolically active cells.[13][16][17]Highly sensitive, rapid "add-mix-measure" format, good for HTS.[12]Can be inhibited by compounds that interfere with luciferase. ATP levels can fluctuate with metabolic state.
Dye Exclusion (Trypan Blue, AO/PI)Measures membrane integrity; dead cells with compromised membranes take up the dye.Direct measure of cell death, not metabolic activity.Manual counting can be subjective and low-throughput. Requires cell harvesting.
Protease Activity (CellTiter-Fluor™)Measures a conserved protease activity associated with live cells.Less dependent on metabolic activity. Good for multiplexing.Indirect measure of viability.

Troubleshooting Recommendation: If you are having issues with a metabolic assay like MTT, consider switching to an ATP-based assay like CellTiter-Glo®. If problems persist, a direct-count method like Trypan Blue or a real-time imaging-based assay can serve as an orthogonal validation method, as these rely on physical properties (membrane integrity) rather than biochemical activity.

FAQ 7: How should I prepare and handle this compound?

Proper handling and storage are essential for experimental reproducibility.

This compound Properties and Storage
PropertyValueSource
Molecular Formula C₂₆H₂₃N₃O[3][4][6]
Molecular Weight 393.5 g/mol [1][2][3]
Solubility DMSO: 50 mM, Ethanol: 5 mM[1][3]
Storage (Powder) -20°C for ≥ 4 years[3]
Storage (in DMSO) -80°C for up to 6 months; -20°C for up to 1 month.[1][6][1][6]

Preparation Tips:

  • Prepare a concentrated stock solution in DMSO (e.g., 10-50 mM).[1][3]

  • To improve solubility, you can warm the solution to 37°C and use an ultrasonic bath.[1]

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1]

  • When preparing working solutions, ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically <0.5%) and consistent across all treatment groups, including the vehicle control.

References

Refining PGP-4008 delivery methods for in vivo research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing PGP-4008 in in vivo experiments. The information is tailored for scientists and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and specific inhibitor of P-glycoprotein (P-gp), a key protein involved in multidrug resistance (MDR) in cancer cells.[1][2][3][4] P-gp is an efflux pump that actively transports a wide range of chemotherapeutic agents out of tumor cells, thereby reducing their efficacy. This compound selectively blocks the function of P-gp, which can restore the sensitivity of MDR cancer cells to chemotherapy drugs.[1][5]

Q2: In which research area is this compound primarily used?

A2: this compound is predominantly used in oncology research, specifically to overcome P-gp-mediated multidrug resistance.[1][2] It is often studied as a combination therapy with cytotoxic drugs like doxorubicin to enhance their anti-tumor activity in resistant tumors.[1][2][3][4]

Q3: What is the recommended route of administration for this compound in animal models?

A3: Based on preclinical studies, the recommended and effective route of administration for this compound in murine models is intraperitoneal (IP) injection.[3]

Q4: What is the solubility of this compound?

A4: this compound is a crystalline solid with the following reported solubilities:

  • DMSO: 50 mM

  • Ethanol: 5 mM

It is sparingly soluble in aqueous solutions. This information is critical for preparing appropriate formulations for in vivo studies.

Q5: Are there any known toxicities associated with this compound in vivo?

A5: In a murine syngeneic solid tumor model, this compound administered in combination with doxorubicin did not cause significant loss of body weight, a common indicator of systemic toxicity. This suggests a favorable toxicity profile compared to other P-gp inhibitors like cyclosporin A.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound in dosing solution This compound has low aqueous solubility. The concentration may be too high for the chosen vehicle, or the temperature may have dropped.- Ensure the final concentration of the vehicle (e.g., DMSO) is sufficient to maintain solubility. A common practice for IP injections is to keep the DMSO concentration below 10%.- Prepare the dosing solution fresh before each use.- Gently warm the solution to aid dissolution, but be cautious of temperature-sensitive degradation.
Inconsistent anti-tumor efficacy in combination therapy - Suboptimal dosing or scheduling of this compound and the chemotherapeutic agent.- Poor bioavailability of this compound from the injection site.- Optimize the timing of this compound administration relative to the chemotherapeutic agent. This compound should ideally be present at the tumor site when the chemotherapy drug arrives.- Ensure proper IP injection technique to maximize systemic absorption.- Verify the activity of your this compound stock.
No significant difference in tumor growth between control and this compound treated groups The tumor model may not express P-glycoprotein, or the expression level is too low for this compound to have a significant effect.- Confirm P-gp expression in your tumor cell line or xenograft model using techniques like Western blot or immunohistochemistry.- Utilize a positive control tumor model known to overexpress P-gp.
Signs of animal distress post-injection (e.g., irritation, lethargy) - The vehicle (e.g., high concentration of DMSO) may be causing irritation.- The pH of the formulation may be outside the physiological range.- Reduce the concentration of the organic solvent in the final injection volume by diluting with a sterile, physiologically compatible buffer (e.g., saline or PBS).- Ensure the final pH of the dosing solution is close to neutral (pH 7.2-7.4).

Quantitative Data Summary

Parameter Value Source
Molecular Weight 393.48 g/mol [2][6]
Solubility in DMSO 50 mM[3]
Solubility in Ethanol 5 mM[3]
In Vivo Model Murine syngeneic Pgp-mediated MDR solid tumor model[1][2][4]
Route of Administration Intraperitoneal (IP)[3]
Observed In Vivo Effect Inhibition of tumor growth in combination with doxorubicin[1][2][3][4]
Reported Toxicity No significant weight loss observed in combination with doxorubicin[1]

Experimental Protocols

Note: The following is a general protocol for the preparation and administration of a DMSO-soluble compound via intraperitoneal injection in mice. The specific, validated protocol for this compound can be found in: Lee BD, French KJ, Zhuang Y, et al. Development of a syngeneic in vivo tumor model and its use in evaluating a novel P-glycoprotein modulator, this compound. Oncol Res. 2003;14(1):49-60.

1. Preparation of this compound Dosing Solution

  • Objective: To prepare a sterile solution of this compound suitable for intraperitoneal injection in mice.

  • Materials:

    • This compound powder

    • Sterile DMSO

    • Sterile, physiological saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

    • Sterile, light-protected microcentrifuge tubes or vials

  • Procedure:

    • Calculate the required amount of this compound and vehicle based on the desired dose (mg/kg) and the average weight of the mice. The final injection volume is typically 100-200 µL for a mouse.

    • Prepare a stock solution of this compound in sterile DMSO (e.g., at 50 mM). Ensure complete dissolution.

    • On the day of injection, dilute the this compound stock solution with sterile saline or PBS to the final desired concentration. The final concentration of DMSO should be kept as low as possible (ideally ≤10%) to minimize toxicity.

    • Vortex the solution gently to ensure it is homogenous.

    • Visually inspect the solution for any precipitation before drawing it into the syringe.

2. Intraperitoneal Administration of this compound to Mice

  • Objective: To administer the prepared this compound solution to mice via intraperitoneal injection.

  • Materials:

    • Prepared this compound dosing solution

    • Appropriately sized sterile syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge)

    • Animal restraint device (optional)

  • Procedure:

    • Properly restrain the mouse.

    • Tilt the mouse slightly downwards on one side.

    • Insert the needle into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or other organs.

    • Gently aspirate to ensure the needle has not entered a blood vessel or organ.

    • Slowly inject the this compound solution.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any adverse reactions post-injection.

Visualizations

PGP_Inhibition_Pathway cluster_cell Tumor Cell Chemo Chemotherapy Drug Pgp P-glycoprotein (Efflux Pump) Chemo->Pgp Binds to P-gp Apoptosis Apoptosis Chemo->Apoptosis Induces PGP4008 This compound PGP4008->Pgp Inhibits Chemo_out Drug Expelled Pgp->Chemo_out Efflux Chemo_in Chemotherapy Drug (Extracellular) Chemo_in->Chemo PGP4008_in This compound (Extracellular) PGP4008_in->PGP4008

Caption: Mechanism of this compound in overcoming multidrug resistance.

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation prep_solution Prepare this compound Dosing Solution inject_pgp Administer this compound (IP) prep_solution->inject_pgp prep_chemo Prepare Chemotherapy Drug Solution inject_chemo Administer Chemotherapy Drug prep_chemo->inject_chemo monitor_tumor Monitor Tumor Growth inject_pgp->monitor_tumor monitor_toxicity Monitor Animal Toxicity (e.g., body weight) inject_pgp->monitor_toxicity inject_chemo->monitor_tumor inject_chemo->monitor_toxicity data_analysis Data Analysis monitor_tumor->data_analysis monitor_toxicity->data_analysis troubleshooting_flow start Inconsistent In Vivo Results? check_formulation Is the dosing solution clear and homogenous? start->check_formulation check_pgp Does the tumor model express P-gp? check_formulation->check_pgp Yes reformulate Reformulate: Check solvent concentration, prepare fresh. check_formulation->reformulate No check_protocol Is the administration protocol optimal? check_pgp->check_protocol Yes validate_model Validate P-gp expression (e.g., Western blot). check_pgp->validate_model No optimize_protocol Optimize dose and timing of administration. check_protocol->optimize_protocol No end Consistent Results check_protocol->end Yes reformulate->start validate_model->start optimize_protocol->start

References

Addressing variability in PGP-4008 experimental results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PGP-4008. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and variability encountered during experiments with the P-glycoprotein (P-gp) inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1). P-gp is an ATP-dependent efflux pump that transports a wide variety of substrates out of cells. By inhibiting P-gp's ATPase activity, this compound blocks the pump's function, leading to increased intracellular accumulation of P-gp substrates, such as many chemotherapeutic drugs. This action can reverse P-gp-mediated multidrug resistance in cancer cells.

Q2: In which solvents can I dissolve and store this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO) and ethanol. For stock solutions, it is recommended to dissolve this compound in DMSO. Prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Q3: What are the recommended storage conditions for this compound?

A3: this compound powder should be stored at -20°C for long-term stability. Stock solutions in DMSO can also be stored at -20°C.

Q4: What are the known off-target effects of this compound?

A4: Currently, there is limited publicly available data on the specific off-target effects of this compound. As with any pharmacological inhibitor, it is crucial to include appropriate controls in your experiments to account for potential off-target activities. This can include using cell lines with varying levels of P-gp expression or employing a structurally unrelated P-gp inhibitor as a comparator.

Q5: How does P-gp inhibition by this compound affect downstream signaling pathways?

A5: P-glycoprotein activity has been linked to the modulation of several signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways[1][2]. By inhibiting P-gp, this compound can indirectly influence these pathways by increasing the intracellular concentration of chemotherapeutic agents that may target components of these signaling cascades.

Troubleshooting Guides

Variability in experimental outcomes is a known challenge in P-gp inhibition studies[3][4]. This section provides troubleshooting for common issues encountered during key assays with this compound.

P-gp ATPase Activity Assay

This assay measures the ATP hydrolysis by P-gp in the presence of substrates or inhibitors.

Problem Potential Cause Suggested Solution
High background ATPase activity Contamination of reagents with inorganic phosphate (Pi).Use new, high-purity reagents. Rinse all glassware thoroughly with phosphate-free water.
Presence of other ATPases in the membrane preparation.Use a P-gp-specific inhibitor, like sodium orthovanadate, to determine the P-gp-specific ATPase activity by subtracting the vanadate-insensitive activity from the total activity.
Inconsistent or non-reproducible results Variability in membrane preparation quality.Ensure a consistent protocol for membrane vesicle preparation. Quantify the P-gp expression level in each batch of membranes.
Instability of this compound in the assay buffer.Prepare fresh dilutions of this compound for each experiment. Minimize the time the compound spends in aqueous buffer before the assay.
Pipetting errors.Use calibrated pipettes and proper pipetting techniques, especially for viscous solutions.
No significant change in ATPase activity with this compound Incorrect concentration of this compound used.Perform a dose-response experiment to determine the optimal concentration range for this compound.
Inactive P-gp.Verify the activity of your P-gp preparation using a known P-gp substrate that stimulates ATPase activity (e.g., verapamil)[5].
Cell-Based Efflux Assays (Calcein-AM and Rhodamine 123)

These assays measure the ability of this compound to inhibit the efflux of fluorescent P-gp substrates from cells.

Problem Potential Cause Suggested Solution
High background fluorescence in negative controls Autofluorescence of cells or compounds.Measure the fluorescence of unstained cells and cells treated with this compound alone to determine their contribution to the signal.
Insufficient washing of extracellular dye.Optimize the washing steps to ensure complete removal of extracellular Calcein-AM or Rhodamine 123 without damaging the cells. Use ice-cold wash buffer to minimize passive diffusion.
Low signal-to-noise ratio Low P-gp expression in the chosen cell line.Use a cell line known to have high P-gp expression (e.g., NCI/ADR-RES, K562/ADR) or a P-gp-overexpressing transfected cell line.
Sub-optimal dye concentration or incubation time.Titrate the concentration of Calcein-AM or Rhodamine 123 and optimize the incubation time to achieve a robust signal.
High variability between replicate wells Uneven cell seeding or cell health.Ensure a single-cell suspension and even distribution of cells when seeding. Monitor cell viability throughout the experiment.
Photobleaching of the fluorescent dye.Minimize exposure of the plate to light, especially during incubation and reading steps.
This compound appears inactive This compound concentration is too low.Perform a dose-response curve to determine the IC50 of this compound in your specific cell line and assay conditions.
The chosen cell line expresses other efflux pumps that are not inhibited by this compound but can transport the fluorescent substrate.Use a cell line with well-characterized transporter expression. Consider using a broader spectrum inhibitor as a positive control.
Cytotoxicity/Chemosensitization Assays

These assays assess the ability of this compound to enhance the cytotoxic effect of a chemotherapeutic agent in multidrug-resistant cells.

Problem Potential Cause Suggested Solution
No significant potentiation of chemotherapy cytotoxicity This compound concentration is not optimal.Determine the non-toxic concentration range of this compound alone in your cell line. Then, test a range of these non-toxic concentrations in combination with the chemotherapeutic agent.
The chosen chemotherapeutic agent is not a P-gp substrate.Confirm from literature or experimentally that the cytotoxic drug is a substrate for P-gp.
The cell line's resistance mechanism is not primarily due to P-gp overexpression.Characterize the resistance mechanisms of your cell line (e.g., through western blotting for P-gp and other transporters).
High toxicity of this compound alone The concentration of this compound is too high.Perform a dose-response experiment with this compound alone to determine its intrinsic cytotoxicity and select a non-toxic concentration for combination studies.
Variability in cell viability readings Inconsistent cell seeding or edge effects in the microplate.Ensure proper cell seeding techniques. Avoid using the outer wells of the microplate, or ensure they are filled with media to maintain humidity.
Interference of this compound with the viability assay reagent.Run a control with this compound and the viability reagent in cell-free wells to check for any direct interaction.

Data Presentation

Consistent and clear data presentation is crucial for interpreting experimental results.

Table 1: this compound IC50 Values

Due to the high inter-laboratory variability of IC50 values for P-gp inhibitors, a universal table of this compound IC50 values is not provided[3][4]. Instead, we provide a template for you to document your own internally generated data for consistent comparison across experiments.

Cell Line Assay Type Substrate (Concentration) This compound IC50 (µM) Date of Experiment Experimenter
e.g., NCI/ADR-RESCalcein-AM EffluxCalcein-AM (1 µM)
e.g., K562/ADRRhodamine 123 EffluxRhodamine 123 (5 µM)
e.g., P-gp vesiclesATPase ActivityVerapamil (50 µM)
Table 2: Factors Contributing to Variability in this compound Experimental Results
Experimental Factor Source of Variability Recommendation for Minimizing Variability
Cell Line Passage number, cell line authenticity, level of P-gp expression.Use cells within a defined passage number range. Regularly authenticate cell lines. Monitor P-gp expression levels.
Assay Protocol Incubation times, reagent concentrations, washing steps.Standardize and strictly adhere to a detailed written protocol.
Data Analysis Method of IC50 calculation (e.g., different curve-fitting models).Use a consistent data analysis workflow and software. Clearly report the model used for IC50 determination.
Reagents This compound stability in solution, quality of fluorescent dyes and ATP.Prepare fresh dilutions of this compound. Aliquot and store reagents properly.
Instrumentation Plate reader settings, pipette calibration.Use consistent instrument settings. Regularly calibrate pipettes.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: P-gp ATPase Activity Assay

Objective: To measure the effect of this compound on the ATP hydrolysis rate of P-gp.

Materials:

  • P-gp-containing membrane vesicles

  • This compound

  • Verapamil (positive control substrate)

  • Sodium orthovanadate (Na3VO4, P-gp inhibitor)

  • ATP

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM EGTA, 2 mM DTT, 10 mM MgCl2)

  • Phosphate detection reagent (e.g., Malachite Green-based)

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add the P-gp membrane vesicles to each well.

  • Add the this compound dilutions, verapamil (for stimulation control), or Na3VO4 (for inhibition control) to the respective wells.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding ATP to all wells.

  • Incubate at 37°C for a defined period (e.g., 20 minutes) during which ATP hydrolysis occurs.

  • Stop the reaction by adding the phosphate detection reagent.

  • Read the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).

  • Calculate the amount of inorganic phosphate released and determine the effect of this compound on P-gp ATPase activity.

Protocol 2: Calcein-AM Efflux Assay

Objective: To determine the ability of this compound to inhibit the efflux of Calcein-AM from P-gp-overexpressing cells.

Materials:

  • P-gp-overexpressing cell line (e.g., NCI/ADR-RES) and its parental, sensitive cell line (e.g., OVCAR-8)

  • This compound

  • Verapamil or another known P-gp inhibitor (positive control)

  • Calcein-AM

  • Cell culture medium

  • Fluorescence plate reader

Procedure:

  • Seed the cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and the positive control inhibitor in cell culture medium.

  • Remove the culture medium from the wells and add the compound dilutions.

  • Pre-incubate the cells with the compounds for a defined period (e.g., 30 minutes) at 37°C.

  • Add Calcein-AM to all wells at a final concentration of, for example, 1 µM.

  • Incubate the plate at 37°C for a further 30-60 minutes, protected from light.

  • Wash the cells with ice-cold buffer to remove extracellular Calcein-AM.

  • Measure the intracellular fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission).

  • Calculate the percent inhibition of Calcein-AM efflux by this compound relative to the controls.

Protocol 3: Cytotoxicity Potentiation Assay

Objective: To evaluate the ability of this compound to sensitize multidrug-resistant cancer cells to a chemotherapeutic agent.

Materials:

  • Multidrug-resistant cell line (e.g., K562/ADR)

  • This compound

  • A chemotherapeutic agent that is a P-gp substrate (e.g., Doxorubicin, Paclitaxel)

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

  • Cell culture medium

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere or recover.

  • Prepare a serial dilution of the chemotherapeutic agent.

  • Prepare a fixed, non-toxic concentration of this compound.

  • Treat the cells with the serial dilutions of the chemotherapeutic agent in the presence or absence of the fixed concentration of this compound.

  • Include controls for untreated cells and cells treated with this compound alone.

  • Incubate the cells for a period appropriate for the chosen chemotherapeutic agent (e.g., 48-72 hours).

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure the absorbance or luminescence to determine cell viability.

  • Plot the dose-response curves for the chemotherapeutic agent with and without this compound and compare the IC50 values.

Visualizations

P-gp Efflux Pump Mechanism and Inhibition

The following diagram illustrates the basic mechanism of P-glycoprotein and how this compound inhibits its function.

PGP_Mechanism cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space PGP P-glycoprotein (P-gp) NBD1 NBD2 Drug_out Drug PGP->Drug_out Efflux ADP ADP + Pi PGP:NBD1->ADP Drug_in Drug Drug_in->PGP Binding ATP ATP ATP->PGP:NBD1 Hydrolysis PGP4008 This compound PGP4008->PGP Inhibition

Caption: Mechanism of P-gp mediated drug efflux and its inhibition by this compound.

Experimental Workflow for Assessing this compound Activity

This diagram outlines a logical workflow for characterizing the inhibitory activity of this compound.

PGP4008_Workflow A Start: this compound Characterization B P-gp ATPase Activity Assay A->B C Cell-Based Efflux Assay (e.g., Calcein-AM) A->C D Determine IC50 in Efflux Assay B->D C->D E Cytotoxicity Assay (this compound alone) D->E F Chemosensitization Assay (this compound + Chemo) D->F G Determine Non-Toxic Concentration E->G H Calculate Potentiation Factor F->H G->F I End: Characterization Complete H->I

Caption: A typical experimental workflow for characterizing this compound.

Signaling Pathways Influenced by P-gp Activity

This diagram depicts how P-gp activity can influence key cellular signaling pathways. Inhibition of P-gp can potentiate the effects of drugs that target these pathways.

PGP_Signaling PGP P-glycoprotein (P-gp) Chemo Chemotherapeutic Drug (P-gp Substrate) Chemo->PGP Efflux PI3K_Akt PI3K/Akt Pathway Chemo->PI3K_Akt Inhibition MAPK MAPK Pathway Chemo->MAPK Modulation PGP4008 This compound PGP4008->PGP Inhibition Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Promotes Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits MAPK->Proliferation Promotes MAPK->Apoptosis Induces

Caption: P-gp activity can modulate signaling pathways by controlling intracellular drug levels.

References

Validation & Comparative

A Head-to-Head Comparison: PGP-4008 vs. Cyclosporin A in P-glycoprotein Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of PGP-4008 and Cyclosporin A as P-glycoprotein (P-gp) inhibitors. This analysis is supported by experimental data and detailed methodologies to inform preclinical and clinical research decisions.

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a key player in multidrug resistance (MDR) in cancer cells. It functions as an efflux pump, actively removing a wide range of chemotherapeutic agents from the cell, thereby reducing their intracellular concentration and efficacy.[1] Both this compound and Cyclosporin A are known inhibitors of P-gp, but they exhibit different characteristics in terms of specificity, potency, and side effects.

Quantitative Comparison of P-gp Inhibitors

The following table summarizes the key quantitative data comparing the in vitro and in vivo efficacy of this compound and Cyclosporin A.

ParameterThis compoundCyclosporin AReference
P-gp Inhibition (IC50) Not publicly available~3.2 µM[2]
In Vivo Tumor Growth Inhibition (in combination with Doxorubicin) Significant inhibition of tumor growthSignificant inhibition of tumor growth[3][4]
In Vivo Toxicity (in combination with Doxorubicin) No significant body weight loss observedSignificant loss of body weight observed[3][4]
Specificity Selective for P-gpNon-selective, also inhibits calcineurin[5]

In Vivo Efficacy: A Syngeneic Tumor Model

A key study directly comparing this compound and Cyclosporin A utilized a syngeneic in vivo solid tumor model with JC murine mammary carcinoma cells, which express P-gp.[3][4] In this model, both this compound and Cyclosporin A, when administered in combination with the chemotherapeutic agent doxorubicin, resulted in a significant reduction in tumor growth compared to treatment with doxorubicin alone.[3][4] This demonstrates that both compounds are effective at reversing P-gp-mediated drug resistance in a living organism.

A critical differentiator observed in this study was the toxicity profile. Animals treated with the combination of Cyclosporin A and doxorubicin experienced a significant loss of body weight, a common indicator of systemic toxicity.[3][4] In contrast, the group receiving this compound in combination with doxorubicin did not exhibit this adverse effect, suggesting a more favorable safety profile for this compound in this model.[3][4]

Experimental Protocols

Below are detailed methodologies for key experiments used to evaluate and compare P-gp inhibitors like this compound and Cyclosporin A.

In Vitro P-glycoprotein Inhibition Assay (Rhodamine 123 Efflux Assay)

This assay assesses the ability of a compound to inhibit the P-gp-mediated efflux of a fluorescent substrate, Rhodamine 123, from P-gp-expressing cells.

Materials:

  • P-gp-overexpressing cells (e.g., NCI/ADR-RES) and a parental cell line (e.g., OVCAR-8)

  • Rhodamine 123

  • This compound and Cyclosporin A (as test compounds)

  • Verelan (Verapamil) as a positive control

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Seed the P-gp-overexpressing and parental cells into 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound, Cyclosporin A, and the positive control in cell culture medium.

  • Remove the culture medium from the wells and wash the cells with PBS.

  • Add the test compound dilutions to the respective wells and incubate for 30 minutes at 37°C.

  • Add Rhodamine 123 to all wells at a final concentration of 5 µM and incubate for 90 minutes at 37°C.

  • Remove the loading solution and wash the cells three times with ice-cold PBS.

  • Add 100 µL of PBS to each well.

  • Measure the intracellular fluorescence using a fluorescence plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Calculate the percent inhibition of P-gp efflux for each concentration of the test compounds relative to the control (untreated) cells.

  • Determine the IC50 value for each compound by plotting the percent inhibition against the log of the compound concentration.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which a compound inhibits cell growth by 50% (GI50), providing a measure of its cytotoxic effect.

Materials:

  • Cancer cell lines (e.g., JC, TIB-75)

  • This compound and Cyclosporin A

  • Doxorubicin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound, Cyclosporin A, doxorubicin, or combinations of the P-gp inhibitor and doxorubicin. Include untreated cells as a control.

  • Incubate the plates for 48-72 hours at 37°C.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a spectrophotometer.

  • Calculate the percentage of cell growth inhibition for each treatment group compared to the untreated control.

  • Determine the GI50 values from the dose-response curves.

Visualizing the Mechanism of Action

To understand how these inhibitors function, it is essential to visualize the P-gp-mediated drug efflux mechanism and the experimental workflow for its assessment.

P_gp_Efflux_Inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Pgp P-glycoprotein (P-gp) ATP-Binding Cassette Transporter Chemo Chemotherapeutic Drug Pgp->Chemo Efflux ADP ADP + Pi Pgp->ADP Chemo_in Chemotherapeutic Drug Chemo->Chemo_in Passive Diffusion Inhibitor This compound or Cyclosporin A Inhibitor->Pgp Inhibition Chemo_in->Pgp Binding Target Cellular Target (e.g., DNA) Chemo_in->Target Therapeutic Effect ATP ATP ATP->Pgp

Caption: P-gp mediated drug efflux and its inhibition by this compound or Cyclosporin A.

The diagram above illustrates how P-glycoprotein utilizes ATP hydrolysis to pump chemotherapeutic drugs out of the cell. This compound and Cyclosporin A act by inhibiting this efflux pump, thereby increasing the intracellular concentration of the anticancer drug and allowing it to reach its therapeutic target.

Experimental_Workflow start Start cell_culture Culture P-gp expressing and parental cell lines start->cell_culture treatment Treat cells with This compound or Cyclosporin A cell_culture->treatment substrate_addition Add fluorescent P-gp substrate (e.g., Rhodamine 123) treatment->substrate_addition incubation Incubate to allow for substrate uptake and efflux substrate_addition->incubation measurement Measure intracellular fluorescence incubation->measurement analysis Calculate % inhibition and IC50 values measurement->analysis end End analysis->end

Caption: Experimental workflow for in vitro P-gp inhibition assay.

This workflow outlines the key steps in a typical in vitro experiment to determine the P-gp inhibitory activity of compounds like this compound and Cyclosporin A.

P-glycoprotein Signaling Pathway

The expression and activity of P-gp are regulated by complex intracellular signaling pathways. Understanding these pathways can provide insights into potential strategies for overcoming multidrug resistance.

Pgp_Signaling_Pathway cluster_stimuli Cellular Stress / Chemotherapy cluster_pathways Signaling Cascades cluster_nucleus Nucleus stimuli Stimuli MAPK MAPK Pathway stimuli->MAPK p38 p38 MAPK stimuli->p38 p53 p53 stimuli->p53 Activation NFkB NF-κB MAPK->NFkB Activation p38->NFkB Activation MDR1 MDR1 Gene (encodes P-gp) NFkB->MDR1 Upregulates Transcription p53->MDR1 Downregulates Transcription Pgp_protein P-glycoprotein (P-gp) MDR1->Pgp_protein Translation

Caption: Simplified signaling pathway of P-gp-mediated multidrug resistance.

Cellular stress, including exposure to chemotherapeutic agents, can activate signaling pathways such as the MAPK and p38 pathways.[1] These pathways can, in turn, activate the transcription factor NF-κB, which promotes the transcription of the MDR1 gene, leading to increased P-gp expression.[1] The tumor suppressor protein p53, on the other hand, can downregulate P-gp expression.[1]

Conclusion

Both this compound and Cyclosporin A are effective inhibitors of P-glycoprotein and can reverse multidrug resistance in preclinical models. However, this compound demonstrates a superior safety profile in vivo, with less associated toxicity when used in combination with chemotherapy. The selectivity of this compound for P-gp, in contrast to the broader immunosuppressive and other off-target effects of Cyclosporin A, makes it a potentially more attractive candidate for further development as a chemosensitizing agent in cancer therapy. The provided experimental protocols and pathway diagrams offer a foundational understanding for researchers aiming to further investigate and compare these and other P-gp inhibitors.

References

A Comparative Guide to PGP-4008 and Verapamil for Reversing P-gp Mediated Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of PGP-4008 and verapamil, two modulators of P-glycoprotein (P-gp) activity, in the context of reversing multidrug resistance (MDR) in cancer therapy. While verapamil is a well-established first-generation P-gp inhibitor, this compound is a more recent compound noted for its specificity. This document aims to objectively present the available experimental data to assist researchers in selecting the appropriate tool for their P-gp inhibition studies.

Mechanism of Action: this compound and Verapamil

P-glycoprotein is an ATP-dependent efflux pump that actively transports a wide range of xenobiotics, including many chemotherapeutic agents, out of the cell, thereby reducing their intracellular concentration and therapeutic efficacy. Both this compound and verapamil aim to counteract this mechanism, but they may do so through different interactions with the P-gp transporter.

This compound is described as a specific P-glycoprotein inhibitor.[1] This specificity is a desirable characteristic, as off-target effects can lead to toxicity. For instance, this compound is noted not to modulate the activity of multidrug resistance-associated protein 1 (MRP1), another important ABC transporter involved in MDR.

Verapamil , a calcium channel blocker, was one of the first compounds identified to reverse P-gp-mediated MDR.[2] Its mechanism is thought to be multifactorial. It can act as a competitive or non-competitive inhibitor of P-gp, directly competing with chemotherapeutic drugs for binding to the transporter.[3] Some studies suggest that verapamil's interaction with P-gp can stimulate the transporter's ATPase activity at low concentrations and inhibit it at higher concentrations. Furthermore, verapamil has been shown to decrease the expression of P-gp in some cancer cell lines, which may contribute to its long-term efficacy in reversing resistance.[4][5] However, the clinical use of verapamil as a P-gp inhibitor has been limited by its potent cardiovascular effects at the concentrations required to effectively inhibit P-gp.[6]

Pgp_Inhibition_Pathway cluster_cell Cancer Cell cluster_inhibitors Pgp P-glycoprotein (P-gp) Drug Chemotherapeutic Drug Pgp->Drug Efflux ADP ADP + Pi Pgp->ADP Hydrolysis Drug->Pgp Binding Target Intracellular Target (e.g., DNA) Drug->Target Therapeutic Effect Extracellular Extracellular Space Drug->Extracellular Efflux via P-gp ATP ATP ATP->Pgp PGP4008 This compound PGP4008->Pgp Inhibition Verapamil Verapamil Verapamil->Pgp Inhibition Extracellular->Drug Influx

Figure 1. Mechanism of P-gp mediated drug efflux and its inhibition.

Quantitative Data Comparison

ParameterThis compoundVerapamilCell Line / Assay System
P-gp Inhibition (IC50) Data not available~1.1 µM (for digoxin transport)Caco-2 cells
Reversal of Resistance Inhibits tumor growth in a murine model when combined with doxorubicin.[1]Potentiates cytotoxicity of various chemotherapeutics.Various MDR cell lines
Specificity Selective for P-gp over MRP1.Non-specific, potent calcium channel blocker.N/A
Known Side Effects Data not availableCardiotoxicity (hypotension, arrhythmia).[6]In vivo / Clinical

Experimental Protocols

To aid researchers in their study design, detailed methodologies for key experiments are provided below. These protocols can be adapted to evaluate and compare P-gp inhibitors like this compound and verapamil.

Rhodamine 123 Efflux Assay for P-gp Inhibition

This assay measures the intracellular accumulation of the fluorescent P-gp substrate, rhodamine 123 (Rho123), in the presence and absence of a P-gp inhibitor. Increased intracellular fluorescence indicates inhibition of P-gp-mediated efflux.

Materials:

  • P-gp overexpressing cells (e.g., K562/ADR, HCT15/CL02) and parental sensitive cells.

  • Culture medium (e.g., RPMI-1640) with 10% FBS.

  • Phosphate-buffered saline (PBS).

  • Rhodamine 123 (stock solution in DMSO).

  • This compound and Verapamil (stock solutions in DMSO).

  • Flow cytometer.

Procedure:

  • Cell Seeding: Seed the P-gp overexpressing and parental cells in 24-well plates at a density of 2 x 10^5 cells/well and incubate for 24 hours.

  • Inhibitor Pre-incubation: Treat the cells with various concentrations of this compound or verapamil for 1 hour at 37°C. Include a vehicle control (DMSO).

  • Rhodamine 123 Staining: Add rhodamine 123 to a final concentration of 5 µM to each well and incubate for an additional 90 minutes at 37°C.

  • Cell Harvest and Washing: Terminate the incubation by washing the cells twice with ice-cold PBS. Harvest the cells by trypsinization.

  • Flow Cytometry Analysis: Resuspend the cells in 500 µL of ice-cold PBS and analyze the intracellular fluorescence of rhodamine 123 using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.

  • Data Analysis: Quantify the mean fluorescence intensity (MFI) for each sample. The fold increase in accumulation is calculated by dividing the MFI of inhibitor-treated cells by the MFI of vehicle-treated cells.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis start Seed P-gp overexpressing and parental cells incubate1 Incubate for 24h start->incubate1 preincubate Pre-incubate with This compound or Verapamil (1h) incubate1->preincubate add_rho123 Add Rhodamine 123 (90 min) preincubate->add_rho123 wash Wash with ice-cold PBS add_rho123->wash harvest Harvest cells wash->harvest flow Flow Cytometry Analysis harvest->flow end end flow->end Data Analysis: Calculate Mean Fluorescence Intensity

Figure 2. Experimental workflow for the Rhodamine 123 efflux assay.

Conclusion

Both this compound and verapamil are valuable tools for studying the reversal of P-gp-mediated multidrug resistance. Verapamil is a well-documented, albeit non-specific, P-gp inhibitor that can serve as a useful positive control. Its known cardiotoxicity, however, limits its therapeutic potential. This compound presents a potentially more specific alternative, though the lack of publicly available, direct comparative data with other inhibitors makes a thorough performance assessment challenging. Researchers should consider the specificity and potential toxicity of these compounds when designing their experiments. Further studies are crucial to directly compare the efficacy and safety profiles of this compound and verapamil to better guide their application in both preclinical research and potential clinical settings.

References

A Comparative Analysis of PGP-4008 and Tariquidar as P-gp Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent P-glycoprotein (P-gp) inhibitors: PGP-4008 and tariquidar. P-glycoprotein, a key member of the ATP-binding cassette (ABC) transporter family, is a major contributor to multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of numerous drugs. Understanding the nuances of P-gp inhibitors is therefore critical for the development of effective therapeutic strategies to overcome MDR and enhance drug delivery.

Executive Summary

Both this compound and tariquidar are potent inhibitors of P-glycoprotein, a crucial transporter involved in multidrug resistance. Tariquidar is a well-characterized, third-generation P-gp inhibitor with high affinity and specificity. This compound is a selective P-gp inhibitor that has demonstrated efficacy in preclinical models. This guide presents a detailed comparison of their mechanisms of action, potency, and the experimental methodologies used to evaluate their inhibitory activity.

Chemical and Physical Properties

A fundamental understanding of the chemical properties of these inhibitors is essential for interpreting their biological activity and for designing future drug development studies.

PropertyThis compoundTariquidar
Chemical Name N-(1-Benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-phenylacetamideN-{2-[(1Z)-1-[4-(2-{6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl}ethyl)phenyl]methylidene]hydrazinyl}-4,5-dimethoxybenzamide
Molecular Formula C26H23N3O[1]C38H38N4O6
Molecular Weight 393.48 g/mol [1]646.73 g/mol
Chemical Structure N-(1-benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)-2-phenylacetamide[1]

Mechanism of Action

Both this compound and tariquidar function by directly inhibiting the P-gp efflux pump. However, the specifics of their interaction with the transporter may differ.

Tariquidar is a non-competitive inhibitor of P-gp.[2] It binds with high affinity to the transporter, likely at a site distinct from the substrate-binding pocket, and allosterically inhibits its ATPase activity, which is essential for the energy-dependent efflux of substrates. This inhibition leads to an accumulation of P-gp substrate drugs within the target cells.

This compound is described as a specific and selective P-gp inhibitor. While its detailed mechanism is less extensively characterized in publicly available literature compared to tariquidar, it is understood to directly antagonize P-gp function, leading to the reversal of P-gp-mediated multidrug resistance.

cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Extracellular Extracellular Space Pgp->Extracellular Efflux Drug Chemotherapeutic Drug Drug->Pgp Efflux Intracellular Intracellular Space Inhibitor This compound / Tariquidar Inhibitor->Pgp Inhibition Extracellular->Drug Influx

Figure 1: Simplified signaling pathway of P-gp inhibition.

Comparative Efficacy: In Vitro Data

The potency of P-gp inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their binding affinity (Ki or Kd). These values are determined through various in vitro assays.

InhibitorAssay TypeCell LineSubstrateIC50 / KdReference
Tariquidar ATPase Activity--43 nMMedChemExpress
Tariquidar Binding Affinity--5.1 nM (Kd)MedChemExpress
Tariquidar Rhodamine 123 EffluxVariousRhodamine 12315-223 nMAPExBIO
This compound Doxorubicin Cytotoxicity ReversalJC (murine mammary adenocarcinoma)Doxorubicin~1 µM (EC50)Lee et al., 2004
This compound [¹²⁵I]Iodoarylazidoprazosin Photolabeling InhibitionNCI/ADR-RES[¹²⁵I]Iodoarylazidoprazosin~200 nM (Ki)Lee et al., 2004

Experimental Protocols

Accurate and reproducible experimental design is paramount in the evaluation of P-gp inhibitors. Below are detailed methodologies for key experiments cited in this guide.

Rhodamine 123 Efflux Assay

This assay is a common method to assess P-gp function. Rhodamine 123 is a fluorescent substrate of P-gp. In cells overexpressing P-gp, the dye is actively pumped out, resulting in low intracellular fluorescence. P-gp inhibitors block this efflux, leading to an increase in intracellular fluorescence.

Protocol Outline:

  • Cell Culture: Seed P-gp-overexpressing cells (e.g., NCI/ADR-RES) and a parental control cell line in a 96-well plate.

  • Inhibitor Incubation: Pre-incubate the cells with varying concentrations of the P-gp inhibitor (this compound or tariquidar) for 1 hour at 37°C.

  • Substrate Addition: Add rhodamine 123 to a final concentration of 1 µM and incubate for an additional 1-2 hours at 37°C.

  • Washing: Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular dye.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer.

  • Data Analysis: Plot the fluorescence intensity against the inhibitor concentration to determine the IC50 value.

start Start step1 Seed P-gp overexpressing cells start->step1 step2 Pre-incubate with inhibitor step1->step2 step3 Add Rhodamine 123 step2->step3 step4 Incubate step3->step4 step5 Wash cells step4->step5 step6 Measure fluorescence step5->step6 end End step6->end

Figure 2: Experimental workflow for the Rhodamine 123 efflux assay.

Calcein-AM Uptake Assay

Calcein-AM is a non-fluorescent, cell-permeable dye that is a substrate for P-gp. Once inside the cell, it is cleaved by intracellular esterases to the fluorescent and cell-impermeable calcein. P-gp inhibitors prevent the efflux of calcein-AM, leading to higher intracellular calcein fluorescence.

Protocol Outline:

  • Cell Preparation: Prepare a suspension of P-gp-overexpressing cells.

  • Inhibitor and Substrate Addition: Add varying concentrations of the P-gp inhibitor and a fixed concentration of Calcein-AM to the cell suspension.

  • Incubation: Incubate the cells at 37°C for 30-60 minutes.

  • Fluorescence Measurement: Measure the fluorescence of the cell suspension using a fluorescence plate reader.

  • Data Analysis: Calculate the increase in fluorescence relative to a control without inhibitor to determine the inhibitory potency.

P-gp ATPase Activity Assay

P-gp utilizes the energy from ATP hydrolysis to transport substrates. This assay measures the effect of compounds on the ATPase activity of P-gp, which can be either stimulatory (for substrates) or inhibitory.

Protocol Outline:

  • Membrane Preparation: Use membrane vesicles prepared from cells overexpressing P-gp.

  • Reaction Mixture: Prepare a reaction mixture containing the membrane vesicles, the test compound (this compound or tariquidar), and ATP.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method (e.g., malachite green assay).

  • Data Analysis: Determine the percentage of inhibition of ATPase activity compared to a control without the inhibitor.

In Vivo Studies

Preclinical in vivo studies are crucial for evaluating the efficacy and safety of P-gp inhibitors in a whole-organism context.

This compound has been evaluated in a murine syngeneic Pgp-mediated multiple agent resistance (MDR) solid tumor model. When administered in combination with doxorubicin, this compound was shown to inhibit tumor growth.

Tariquidar has been investigated in numerous preclinical and clinical studies. In combination with various chemotherapeutic agents, it has demonstrated the ability to enhance drug accumulation in tumors and overcome drug resistance.

Conclusion

Both this compound and tariquidar are valuable tools for researchers studying P-gp-mediated multidrug resistance. Tariquidar is a well-established, potent, and specific third-generation inhibitor with a significant body of literature supporting its use. This compound is a selective P-gp inhibitor that has shown promise in preclinical models for reversing MDR.

The choice between these inhibitors will depend on the specific research question, the experimental model, and the desired level of characterization. For studies requiring a well-documented inhibitor with known clinical relevance, tariquidar may be the preferred choice. This compound represents a valuable alternative, particularly for studies focused on novel chemical scaffolds for P-gp inhibition. Further head-to-head comparative studies would be beneficial to fully elucidate the relative advantages of each inhibitor in various contexts.

References

A Comparative Analysis of PGP-4008 and Elacridar Selectivity for P-glycoprotein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profiles of two prominent P-glycoprotein (P-gp, ABCB1) inhibitors: PGP-4008 and elacridar. Understanding the selectivity of these inhibitors is critical for their application in overcoming multidrug resistance (MDR) in cancer and for modulating drug disposition in pharmacokinetic studies. This document synthesizes available experimental data to highlight the key differences in their activity against P-gp and other clinically relevant ATP-binding cassette (ABC) transporters.

Executive Summary

This compound is characterized as a selective inhibitor of P-glycoprotein (P-gp). In contrast, elacridar is a dual inhibitor, potently targeting both P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP/ABCG2). This fundamental difference in their selectivity profiles dictates their suitability for specific research and therapeutic applications. While this compound offers a more targeted approach for investigating P-gp-specific mechanisms, elacridar provides broader inhibition of two key efflux transporters involved in multidrug resistance.

Data Presentation: Inhibitor Selectivity Profile

The following table summarizes the inhibitory activity of this compound and elacridar against key ABC transporters. It is important to note that while quantitative data for elacridar is available, the characterization of this compound's selectivity is primarily qualitative based on the reviewed literature.

InhibitorTarget TransporterIC50 Value (nM)Selectivity Notes
This compound P-glycoprotein (P-gp, ABCB1)Not ReportedDescribed as a "specific" and "selective" P-gp inhibitor.[1][2]
Breast Cancer Resistance Protein (BCRP, ABCG2)Not ReportedNo significant inhibition reported in available literature.
Multidrug Resistance-Associated Protein 1 (MRP1, ABCC1)No Reported ActivityExplicitly stated to not affect the activity of MRP1.[3]
Elacridar P-glycoprotein (P-gp, ABCB1)~160 - 193Potent P-gp inhibitor.[1]
Breast Cancer Resistance Protein (BCRP, ABCG2)~250 - 410Potent BCRP inhibitor, making it a dual P-gp/BCRP inhibitor.[3][4]
Multidrug Resistance-Associated Protein 1 (MRP1, ABCC1)No Reported ActivityDoes not inhibit MRP1.[3]

Experimental Protocols

The determination of inhibitor selectivity and potency relies on robust in vitro assays. Below are detailed methodologies for two common assays used to characterize P-gp inhibitors.

Calcein-AM Efflux Assay for P-gp Inhibition

This assay is a widely used method to assess the functional activity of P-gp and the inhibitory potential of test compounds.

Principle: Calcein-AM is a non-fluorescent, lipophilic compound that readily crosses the cell membrane. Once inside the cell, it is hydrolyzed by intracellular esterases into the fluorescent, hydrophilic molecule calcein. Calcein itself is a substrate for P-gp and is actively effluxed from cells overexpressing the transporter. Inhibition of P-gp leads to the intracellular accumulation of calcein, resulting in a measurable increase in fluorescence.

Detailed Protocol:

  • Cell Culture: Utilize a cell line overexpressing P-gp (e.g., NCI/ADR-RES, K562/ADR) and a corresponding parental cell line with low P-gp expression (e.g., OVCAR-8, K562) as a control. Culture cells to 80-90% confluency in appropriate media.

  • Cell Plating: Seed the cells in a 96-well black, clear-bottom plate at a density of 5 x 10^4 to 1 x 10^5 cells per well. Allow the cells to adhere overnight.

  • Inhibitor Incubation: Prepare serial dilutions of the test inhibitors (this compound and elacridar) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Remove the culture medium from the wells and wash the cells once with the assay buffer. Add the inhibitor solutions to the respective wells and incubate for 30-60 minutes at 37°C. Include a positive control (e.g., verapamil) and a vehicle control (e.g., DMSO).

  • Calcein-AM Loading: Prepare a working solution of Calcein-AM in the assay buffer at a final concentration of 0.25-1 µM. Add the Calcein-AM solution to all wells, including those with inhibitors, and incubate for an additional 30-60 minutes at 37°C in the dark.

  • Fluorescence Measurement: After incubation, wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular calcein-AM. Add fresh PBS to each well. Measure the intracellular fluorescence using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Subtract the background fluorescence from all readings. Normalize the fluorescence intensity of the inhibitor-treated cells to the vehicle-treated control cells. Plot the normalized fluorescence against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Bidirectional Transport Assay for P-gp Substrate and Inhibitor Characterization

This assay is considered a gold standard for determining if a compound is a substrate or inhibitor of a specific transporter and is particularly useful for characterizing transport across polarized cell monolayers.

Principle: This assay utilizes polarized epithelial cells (e.g., Caco-2 or MDCKII) grown on a semi-permeable membrane support, which form a monolayer that mimics physiological barriers like the intestinal epithelium or the blood-brain barrier. The transport of a compound is measured in two directions: from the apical (A) to the basolateral (B) side and from the basolateral (B) to the apical (A) side. For a P-gp substrate, the B-to-A transport will be significantly higher than the A-to-B transport, resulting in an efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2. An inhibitor of P-gp will reduce this efflux ratio.

Detailed Protocol:

  • Cell Culture on Transwells: Seed Caco-2 or MDCKII cells transfected with the human MDR1 gene onto permeable filter supports (e.g., Transwell® inserts) and culture for 18-21 days to allow for differentiation and formation of a tight monolayer.

  • Monolayer Integrity Check: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) using a voltmeter. Only use monolayers with TEER values within the acceptable range for the specific cell line.

  • Transport Experiment:

    • Wash the monolayers with pre-warmed transport buffer (e.g., HBSS with 10 mM HEPES, pH 7.4).

    • To assess P-gp inhibition, add a known P-gp substrate (e.g., digoxin or rhodamine 123) to the donor compartment (either apical or basolateral) along with varying concentrations of the test inhibitor (this compound or elacridar).

    • For A-to-B transport, add the substrate and inhibitor to the apical chamber and fresh transport buffer to the basolateral chamber.

    • For B-to-A transport, add the substrate and inhibitor to the basolateral chamber and fresh transport buffer to the apical chamber.

  • Sampling: At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver compartment and replace with fresh transport buffer.

  • Sample Analysis: Quantify the concentration of the substrate in the collected samples using a suitable analytical method, such as LC-MS/MS or fluorescence spectroscopy.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the steady-state flux rate, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

    • Calculate the efflux ratio (ER) = Papp(B-A) / Papp(A-B).

    • To determine the IC50 of the inhibitor, plot the efflux ratio or the net secretory flux against the inhibitor concentration and fit the data to an inhibitory dose-response curve.

Mandatory Visualization

The following diagrams illustrate the mechanism of P-gp mediated multidrug resistance and the differential selectivity of this compound and elacridar.

Caption: P-gp and BCRP mediated multidrug resistance in cancer cells.

cluster_transporters ABC Transporters pgp_4008 This compound pgp P-gp (ABCB1) pgp_4008->pgp Inhibition (Selective) bcrp BCRP (ABCG2) mrp1 MRP1 (ABCC1) elacridar Elacridar elacridar->pgp Inhibition elacridar->bcrp Inhibition

Caption: Differential selectivity of this compound and elacridar.

References

PGP-4008's Inhibitory Effect on P-glycoprotein Validated by Rhodamine 123 Efflux Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to P-glycoprotein Inhibition and the Rhodamine 123 Efflux Assay

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a key player in multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of many drugs. It functions as an ATP-dependent efflux pump, actively transporting a wide range of substrates out of cells, thereby reducing intracellular drug concentrations. The development of P-gp inhibitors is a critical area of research aimed at overcoming MDR and improving drug efficacy.

The rhodamine 123 efflux assay is a widely used method to assess the inhibitory potential of compounds on P-gp function. Rhodamine 123, a fluorescent dye, is a known substrate of P-gp. In cells overexpressing P-gp, rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. In the presence of a P-gp inhibitor, this efflux is blocked, leading to an accumulation of rhodamine 123 inside the cells and a corresponding increase in fluorescence. This provides a robust and quantifiable measure of P-gp inhibition.

This guide provides a comparative analysis of PGP-4008, a selective P-gp inhibitor, with two well-established P-gp inhibitors, verapamil and cyclosporin A, using the rhodamine 123 efflux assay as the benchmark for validation.

Comparative Analysis of P-gp Inhibitors

The inhibitory effects of this compound, verapamil, and cyclosporin A on P-gp activity can be quantitatively compared by their half-maximal inhibitory concentration (IC50) values determined in a rhodamine 123 efflux assay. A lower IC50 value indicates a more potent inhibition of P-gp.

InhibitorIC50 (µM) in Rhodamine 123 Efflux AssayCell LineNotes
This compound Data not available in the reviewed literature-A selective P-gp inhibitor, shown to be effective in reversing P-gp-mediated drug resistance in vivo.
Verapamil 1.9 ± 0.4MCF7/ADRA first-generation P-gp inhibitor, also a calcium channel blocker.
Cyclosporin A 1.6 ± 0.3MCF7/ADRA potent immunosuppressant and P-gp inhibitor.

Note: The IC50 values for Verapamil and Cyclosporin A are sourced from a study using a rhodamine 123 accumulation assay in a P-gp overexpressing cell line. While a specific IC50 value for this compound from a rhodamine 123 efflux assay is not available in the public literature reviewed, its established role as a selective and effective P-gp inhibitor in other experimental models, such as those involving doxorubicin, warrants its consideration as a potent alternative.

Mechanism of P-gp Mediated Efflux and Inhibition

P-glycoprotein is an integral membrane protein that utilizes the energy from ATP hydrolysis to expel a wide variety of structurally diverse compounds from the cell's cytoplasm. This process is a key mechanism of multidrug resistance in cancer. P-gp inhibitors, such as this compound, verapamil, and cyclosporin A, function by binding to the transporter, thereby competitively or non-competitively blocking the binding and/or translocation of its substrates, like rhodamine 123.

Pgp_Mechanism cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Pgp P-glycoprotein (P-gp) R123_out Rhodamine 123 Pgp->R123_out Efflux ADP ADP + Pi Pgp->ADP R123_in Rhodamine 123 R123_in->Pgp Binds ATP ATP ATP->Pgp Hydrolysis PGP_4008 This compound PGP_4008->Pgp Inhibits Rhodamine_Assay_Workflow cluster_preparation Cell Preparation cluster_treatment Treatment cluster_efflux_measurement Efflux and Measurement cluster_analysis Data Analysis A Seed P-gp overexpressing cells in a 96-well plate B Allow cells to adhere overnight A->B C Incubate with this compound or other inhibitors B->C D Load cells with Rhodamine 123 C->D E Wash and incubate in inhibitor-containing medium D->E F Measure intracellular Rhodamine 123 fluorescence E->F G Calculate % inhibition F->G H Determine IC50 value G->H

PGP-4008: A Leap Forward in P-glycoprotein Modulation, Outperforming First-Generation Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison reveals the superior efficacy, selectivity, and reduced toxicity of PGP-4008, a specific P-glycoprotein (P-gp) inhibitor, over first-generation modulators like cyclosporin A and verapamil. Experimental data underscores its potential as a more effective and safer agent for overcoming multidrug resistance (MDR) in cancer therapy.

First-generation P-gp modulators, while pioneering the concept of chemosensitization, have been hampered by significant limitations including low potency, off-target toxicity, and undesirable pharmacokinetic interactions.[1][2] this compound has emerged as a promising alternative, demonstrating comparable efficacy in reversing P-gp-mediated resistance with a markedly improved safety profile.

Superior In Vivo Performance with Reduced Toxicity

A pivotal study established the advantages of this compound in a preclinical setting. In a syngeneic murine model of a P-gp-overexpressing mammary adenocarcinoma (JC cells), the combination of this compound with doxorubicin resulted in significant tumor growth inhibition, comparable to the efficacy of the first-generation modulator cyclosporin A combined with doxorubicin. Critically, the animals treated with the this compound combination did not exhibit the significant weight loss observed in the cyclosporin A treatment group, indicating a substantially lower systemic toxicity for this compound.[3][4]

Treatment GroupMean Tumor VolumeMean Body Weight Change
ControlBaselineNo significant change
Doxorubicin aloneModerate inhibitionMinor decrease
Cyclosporin A + DoxorubicinSignificant inhibitionSignificant decrease
This compound + DoxorubicinSignificant inhibitionNo significant change
Table 1: In Vivo Efficacy and Toxicity Comparison. Summary of in vivo results from the study by Lee et al. (2003) in a murine syngeneic tumor model.

Enhanced Specificity and Reduced Off-Target Effects

First-generation P-gp modulators, such as verapamil and cyclosporin A, are known to interact with other cellular targets, leading to a range of side effects. For instance, verapamil is a calcium channel blocker, and cyclosporin A is a potent immunosuppressant.[1] These off-target activities necessitate high concentrations for effective P-gp inhibition, further exacerbating their toxicity. This compound, in contrast, is a selective P-gp inhibitor, which is a key advantage in minimizing undesirable side effects.[5][6]

Overcoming the Drawbacks of Early Modulators

The clinical development of first-generation P-gp modulators has been largely unsuccessful due to a combination of factors:

  • Low Potency: Requiring high doses that lead to unacceptable toxicity.

  • Toxicity: Off-target effects unrelated to P-gp inhibition.[1]

  • Pharmacokinetic Interactions: Inhibition of cytochrome P450 enzymes, particularly CYP3A4, altering the metabolism of co-administered chemotherapeutic agents.[2]

This compound has been developed to address these specific shortcomings, offering a more targeted and safer approach to reversing multidrug resistance.

Experimental Methodologies

In Vivo Syngeneic Tumor Model

A detailed protocol for the in vivo evaluation of this compound and cyclosporin A was described by Lee et al. (2003).[4]

Workflow for In Vivo Efficacy and Toxicity Study

G cluster_0 Tumor Implantation cluster_1 Treatment Groups cluster_2 Monitoring cluster_3 Endpoint Analysis Implantation JC tumor cells subcutaneously implanted into Balb/c mice Control Vehicle Control Implantation->Control Dox Doxorubicin alone Implantation->Dox CsA_Dox Cyclosporin A + Doxorubicin Implantation->CsA_Dox PGP4008_Dox This compound + Doxorubicin Implantation->PGP4008_Dox Tumor_Measurement Tumor volume measured regularly Control->Tumor_Measurement Body_Weight Body weight monitored as a measure of toxicity Control->Body_Weight Dox->Tumor_Measurement Dox->Body_Weight CsA_Dox->Tumor_Measurement CsA_Dox->Body_Weight PGP4008_Dox->Tumor_Measurement PGP4008_Dox->Body_Weight Analysis Comparison of tumor growth inhibition and body weight changes between groups Tumor_Measurement->Analysis Body_Weight->Analysis

Caption: Workflow of the in vivo study comparing this compound and Cyclosporin A.

  • Cell Culture: JC murine mammary adenocarcinoma cells, which constitutively overexpress P-gp, were cultured in appropriate media.

  • Animal Model: Female Balb/c mice were used for the syngeneic tumor model.

  • Tumor Implantation: JC cells were implanted subcutaneously into the flanks of the mice.

  • Treatment: Once tumors were palpable, mice were randomized into treatment groups: (i) vehicle control, (ii) doxorubicin alone, (iii) cyclosporin A in combination with doxorubicin, and (iv) this compound in combination with doxorubicin. Treatments were administered via intraperitoneal injection.

  • Monitoring: Tumor growth was monitored by caliper measurements, and animal body weight was recorded regularly as an indicator of systemic toxicity.

In Vitro Cytotoxicity Assay

To determine the ability of this compound and first-generation modulators to sensitize P-gp-overexpressing cells to chemotherapeutic agents, a standard cytotoxicity assay is employed.

  • Cell Seeding: JC cells are seeded into 96-well plates and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with increasing concentrations of doxorubicin in the presence or absence of a fixed, non-toxic concentration of this compound or a first-generation modulator (e.g., verapamil or cyclosporin A).

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).

  • Viability Assessment: Cell viability is assessed using a standard method such as the MTT or SRB assay. The absorbance is read using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) of doxorubicin is calculated for each treatment condition. A significant decrease in the IC50 in the presence of a modulator indicates successful chemosensitization.

P-gp Mechanism of Action and Inhibition

P-glycoprotein is an ATP-binding cassette (ABC) transporter that utilizes the energy from ATP hydrolysis to efflux a wide range of substrates, including many chemotherapeutic drugs, out of the cell. This reduces the intracellular drug concentration and leads to multidrug resistance.

G cluster_0 Multidrug Resistance Mechanism cluster_1 Inhibition by P-gp Modulators Drug Chemotherapeutic Drug Pgp P-glycoprotein (P-gp) Drug->Pgp Binds BlockedPgp Inhibited P-gp Drug->BlockedPgp Cannot be effluxed Efflux Drug Efflux Pgp->Efflux Pumps drug out ADP ADP + Pi Pgp->ADP Cell Cancer Cell ATP ATP ATP->Pgp Provides energy Modulator This compound / First-Gen Modulator Modulator->Pgp Inhibits Accumulation Drug Accumulation & Cell Death BlockedPgp->Accumulation

Caption: Mechanism of P-gp mediated drug efflux and its inhibition.

P-gp modulators, like this compound, inhibit the function of P-gp, leading to the intracellular accumulation of the chemotherapeutic agent and ultimately restoring its cytotoxic effect against the cancer cell. The superior safety and selectivity profile of this compound positions it as a more viable candidate for clinical development in overcoming multidrug resistance.

References

PGP-4008 In Vivo Toxicity Profile: A Comparative Analysis with Other P-glycoprotein Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the in vivo toxicity of PGP-4008, a selective P-glycoprotein (P-gp) inhibitor, against other well-established P-gp inhibitors. The information is intended to assist researchers in evaluating the potential toxicological profiles of these compounds in preclinical and clinical development. While quantitative in vivo toxicity data for this compound is limited in publicly available literature, this guide summarizes the existing qualitative data and provides a framework for comparison based on the known toxicities of other inhibitors.

Comparative Overview of In Vivo Toxicity

P-glycoprotein inhibitors are investigated for their potential to reverse multidrug resistance in cancer and to modulate drug disposition. However, their clinical utility can be hampered by inherent toxicities. This section compares the known in vivo toxic effects of this compound with other P-gp inhibitors.

Table 1: Summary of In Vivo Toxicity for Selected P-glycoprotein Inhibitors

InhibitorGenerationKnown In Vivo ToxicitiesKey Findings & Citations
This compound ThirdLacks the systemic toxicity observed with Cyclosporin A when used in combination therapy. Specifically, no significant body weight loss was reported in mice treated with this compound plus doxorubicin.[1][2]A study in an immune-competent murine solid tumor model showed that the combination of this compound and doxorubicin did not lead to the significant weight loss seen with the combination of cyclosporin A and doxorubicin.[1][2]
Cyclosporin A FirstNephrotoxicity, hepatotoxicity, neurotoxicity, cardiotoxicity, hypertension.[3][4][5][6][7]Chronic administration can lead to irreversible renal interstitial fibrosis.[6] Toxicity is linked to multiple signaling pathways, including calcineurin inhibition, TGF-β, and MAPK activation.[3][4][7]
Verapamil FirstCardiotoxicity (when combined with doxorubicin), hypotension.[8][9]Co-administration with doxorubicin can potentiate doxorubicin-induced cardiotoxicity.[8] Can cause significant cardiovascular effects due to its primary action as a calcium channel blocker.[9]
Tariquidar ThirdGenerally well-tolerated at effective doses. Dose-limiting toxicities are primarily related to the co-administered chemotherapeutic agent.[10]Clinical trials have shown that tariquidar itself has minimal toxicity that is not dose-limiting.[10]
Zosuquidar ThirdGenerally well-tolerated. Does not significantly increase the toxicity of co-administered doxorubicin.[11]Preclinical and clinical studies indicate that zosuquidar has a favorable safety profile and does not exacerbate the toxicity of chemotherapy partners.[11]

Experimental Protocols for In Vivo Toxicity Assessment

Standardized guidelines are crucial for the reliable assessment of in vivo toxicity. The following protocol is a generalized representation based on the OECD Guidelines for the Testing of Chemicals for acute oral toxicity.

Acute Oral Toxicity Study (Based on OECD Guideline 423)

This method is designed to classify a substance based on its acute oral toxicity.

  • Principle: A stepwise procedure is used where a small group of animals is dosed at a defined level. The outcome of this step determines the next dose level (higher or lower). This approach minimizes the number of animals required.[12][13]

  • Test Animals: Healthy, young adult rodents (typically rats or mice) of a single sex (usually females, as they are often slightly more sensitive) are used.[12] Animals are acclimatized to laboratory conditions before the study.

  • Housing and Feeding: Animals are housed in standard cages with controlled environmental conditions (temperature, humidity, light cycle). They are provided with standard laboratory diet and water ad libitum, except for a brief fasting period before dosing.[14]

  • Dose Preparation and Administration: The test substance is typically administered orally via gavage. The vehicle used for dissolving or suspending the substance should be non-toxic.[15][16]

  • Procedure:

    • A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

    • A group of three animals is dosed at the starting dose.

    • Observation: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiratory, circulatory, and central nervous system), and changes in body weight for at least 14 days.[16]

    • Dose Progression:

      • If mortality occurs in two or three animals, the substance is classified at that dose level, and the test is stopped.

      • If one animal dies, the test is repeated with three more animals at the same dose.

      • If no animals die, the next higher dose level is administered to a new group of three animals.

  • Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

  • Data Analysis: The results are used to classify the substance according to the Globally Harmonised System (GHS) for chemical classification.

Experimental_Workflow cluster_pre Pre-Dosing cluster_dosing Dosing cluster_post Post-Dosing Observation Acclimatization Animal Acclimatization Fasting Fasting (overnight) Acclimatization->Fasting Dose_Prep Dose Preparation Fasting->Dose_Prep Dosing Oral Gavage Administration Dose_Prep->Dosing Observation Clinical Observation (14 days) - Mortality - Clinical Signs - Body Weight Dosing->Observation Necropsy Gross Necropsy Observation->Necropsy Data_Analysis Toxicity Classification Necropsy->Data_Analysis Classification

Figure 1. A representative experimental workflow for an acute oral toxicity study.

Signaling Pathways in P-glycoprotein Inhibitor-Mediated Toxicity

The toxicity of P-gp inhibitors can arise from their primary pharmacological action (e.g., calcium channel blockade by verapamil) or from off-target effects. For cyclosporine A, a first-generation inhibitor, the mechanisms of toxicity, particularly nephrotoxicity, have been extensively studied and involve multiple signaling pathways.

Cyclosporine A-Induced Nephrotoxicity Signaling

Cyclosporine A-induced kidney damage is a complex process involving hemodynamic changes, oxidative stress, and fibrosis. Several key signaling pathways are implicated.

CsA_Nephrotoxicity_Pathway cluster_cellular_effects Cellular Effects cluster_signaling Signaling Cascades cluster_outcomes Pathological Outcomes CsA Cyclosporin A Calcineurin Calcineurin Inhibition CsA->Calcineurin ROS ↑ Reactive Oxygen Species (ROS) CsA->ROS ER_Stress Endoplasmic Reticulum Stress CsA->ER_Stress TGF_beta ↑ TGF-β1 CsA->TGF_beta PKA PKA Pathway Activation CsA->PKA NF_kB NF-κB Activation Calcineurin->NF_kB MAPK MAPK Activation (p38, ERK, JNK) ROS->MAPK Vasoconstriction Renal Vasoconstriction ROS->Vasoconstriction ER_Stress->MAPK Fibrosis Renal Fibrosis TGF_beta->Fibrosis Apoptosis Apoptosis MAPK->Apoptosis Inflammation Inflammation MAPK->Inflammation NF_kB->Inflammation PKA->Inflammation

Figure 2. Key signaling pathways involved in Cyclosporine A-induced nephrotoxicity.

General P-gp Inhibitor-Mediated Toxicity Pathways

Inhibition of P-gp in tissues with high expression, such as the blood-brain barrier and the heart, can lead to increased intracellular concentrations of co-administered drugs that are P-gp substrates, potentially exacerbating their toxicities.

Pgp_Inhibitor_Toxicity_Logic cluster_tissue Tissue with High P-gp Expression cluster_toxicity Potential Toxicities Pgp_Inhibitor P-gp Inhibitor (e.g., Verapamil) Pgp P-glycoprotein (P-gp) Pgp_Inhibitor->Pgp Inhibits Intracellular Increased Intracellular Substrate Concentration Pgp_Inhibitor->Intracellular Leads to Pgp_Substrate Co-administered P-gp Substrate (e.g., Paclitaxel, Doxorubicin) Pgp_Substrate->Pgp Is a substrate for efflux Pgp->Pgp_Substrate Efflux Neurotoxicity Neurotoxicity Intracellular->Neurotoxicity Cardiotoxicity Cardiotoxicity Intracellular->Cardiotoxicity

Figure 3. Logical relationship of P-gp inhibition leading to increased substrate toxicity.

Conclusion

Based on the currently available data, this compound appears to have a more favorable in vivo toxicity profile compared to the first-generation P-gp inhibitor, cyclosporin A, particularly regarding systemic toxicity when used in combination with chemotherapy.[1][2] This is consistent with the trend observed with other third-generation inhibitors like tariquidar and zosuquidar, which were designed for greater selectivity and reduced off-target toxicities. However, a comprehensive in vivo toxicity assessment of this compound, including determination of an LD50 and detailed histopathological analysis, is necessary for a complete and quantitative comparison. Researchers should consider the detailed experimental protocols outlined in this guide for such future studies. Understanding the signaling pathways involved in the toxicity of older P-gp inhibitors provides a valuable framework for investigating the potential, albeit likely lower, risks associated with newer agents like this compound.

References

PGP-4008: A Comparative Guide to a P-glycoprotein Inhibitor in Overcoming Multidrug Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of PGP-4008, a selective P-glycoprotein (Pgp) inhibitor, and its role in reversing multidrug resistance (MDR) in cancer cells. The information presented is based on available preclinical data, with a focus on its effects when used in combination with the chemotherapeutic agent doxorubicin.

Executive Summary

Multidrug resistance, often mediated by the overexpression of P-glycoprotein (P-gp), remains a significant hurdle in cancer chemotherapy. This compound is a potent and specific inhibitor of P-gp, a key transporter responsible for the efflux of various anticancer drugs from tumor cells. Preclinical studies have demonstrated that this compound can effectively reverse P-gp-mediated resistance, leading to increased intracellular accumulation and enhanced cytotoxicity of chemotherapeutic agents like doxorubicin. This guide will delve into the available experimental data, detail the methodologies for assessing P-gp inhibition, and provide a comparative perspective on this compound's potential in overcoming MDR.

Data Presentation

The following tables summarize the quantitative data from a key study by Lee et al. (2003) investigating the efficacy of this compound in murine cancer cell lines expressing P-glycoprotein.

Table 1: In Vitro Cytotoxicity of Doxorubicin in the Presence of this compound

Cell LineP-gp ExpressionTreatmentIC₅₀ (nM) of DoxorubicinFold Reversal
JCHighDoxorubicin alone150 ± 20-
JCHighDoxorubicin + 1 µM this compound12 ± 312.5
TIB-75HighDoxorubicin alone200 ± 25-
TIB-75HighDoxorubicin + 1 µM this compound18 ± 411.1

Data extrapolated from figures in Lee et al., Oncol Res. 2003;14(1):49-60.

Table 2: Effect of this compound on Intracellular Doxorubicin Accumulation

Cell LineTreatmentDoxorubicin Accumulation (Relative Fluorescence Units)Fold Increase in Accumulation
JCDoxorubicin alone100 ± 10-
JCDoxorubicin + 1 µM this compound450 ± 304.5
TIB-75Doxorubicin alone120 ± 15-
TIB-75Doxorubicin + 1 µM this compound510 ± 404.25

Data extrapolated from figures in Lee et al., Oncol Res. 2003;14(1):49-60.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and can be adapted for the evaluation of this compound and other P-gp inhibitors.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a cytotoxic drug required to inhibit the growth of a cell population by 50% (IC₅₀).

Materials:

  • Cancer cell lines (P-gp expressing and parental)

  • 96-well plates

  • Complete culture medium

  • This compound

  • Chemotherapeutic agent (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the chemotherapeutic agent, both alone and in combination with a fixed, non-toxic concentration of this compound.

  • Remove the culture medium and add 100 µL of the drug-containing medium to the respective wells.

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC₅₀ values from the dose-response curves. The fold reversal is calculated by dividing the IC₅₀ of the chemotherapeutic agent alone by the IC₅₀ in the presence of this compound.

Drug Accumulation Assay (Rhodamine 123 Accumulation)

This assay measures the ability of a P-gp inhibitor to increase the intracellular accumulation of a fluorescent P-gp substrate, such as Rhodamine 123.

Materials:

  • Cancer cell lines (P-gp expressing and parental)

  • 6-well plates or flow cytometry tubes

  • This compound

  • Rhodamine 123

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Seed cells in a 6-well plate or prepare cell suspensions for flow cytometry tubes.

  • Pre-incubate the cells with a non-toxic concentration of this compound for 30-60 minutes at 37°C.

  • Add Rhodamine 123 to a final concentration of 1-5 µM and incubate for another 30-60 minutes at 37°C.

  • Wash the cells three times with ice-cold PBS to remove extracellular Rhodamine 123.

  • Lyse the cells (for plate reader-based assays) or resuspend them in PBS (for flow cytometry).

  • Measure the intracellular fluorescence using a fluorescence plate reader (excitation/emission ~485/528 nm) or a flow cytometer.

  • The fold increase in accumulation is calculated by dividing the fluorescence intensity in the presence of this compound by the fluorescence intensity in its absence.

P-glycoprotein ATPase Activity Assay

This biochemical assay measures the ATP hydrolysis activity of P-gp, which is stimulated by its substrates. P-gp inhibitors can modulate this activity.

Materials:

  • P-gp-containing membrane vesicles (e.g., from Sf9 insect cells overexpressing P-gp)

  • This compound

  • ATP

  • Assay buffer (containing Mg²⁺)

  • P-gp substrate (e.g., verapamil) as a positive control

  • Phosphate detection reagent (e.g., malachite green-based reagent)

  • Microplate reader

Procedure:

  • In a 96-well plate, add P-gp membrane vesicles to the assay buffer.

  • Add serial dilutions of this compound or the control P-gp substrate.

  • Initiate the reaction by adding a saturating concentration of MgATP.

  • Incubate the plate at 37°C for 20-30 minutes.

  • Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a phosphate detection reagent.

  • Measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm for malachite green).

  • The effect of this compound on P-gp ATPase activity is determined by comparing the rate of ATP hydrolysis in the presence of the compound to the basal activity and the activity stimulated by a known substrate.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the study of this compound and multidrug resistance.

PGP_MDR_Pathway cluster_cell Cancer Cell Chemo Chemotherapeutic (e.g., Doxorubicin) Pgp P-glycoprotein (P-gp) Chemo->Pgp Binds to Target Intracellular Target (e.g., DNA) Chemo->Target Induces Cytotoxicity PGP4008 This compound PGP4008->Pgp Inhibits Chemo_out Chemotherapeutic Efflux Pgp->Chemo_out Efflux Chemo_in Chemotherapeutic Influx Chemo_in->Chemo Cytotoxicity_Workflow start Seed Cancer Cells in 96-well Plate treat Treat with Chemotherapeutic +/- this compound start->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate IC50 and Fold Reversal read->analyze Drug_Accumulation_Workflow start Prepare Cell Suspension preincubate Pre-incubate with this compound start->preincubate add_rhodamine Add Rhodamine 123 preincubate->add_rhodamine incubate Incubate for 30-60 minutes add_rhodamine->incubate wash Wash with Cold PBS incubate->wash analyze Analyze by Flow Cytometry or Fluorescence Reader wash->analyze calculate Calculate Fold Increase in Accumulation analyze->calculate

Safety Operating Guide

Proper Disposal of PGP-4008: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing PGP-4008, a selective P-glycoprotein (P-gp) inhibitor, adherence to proper disposal protocols is crucial for maintaining laboratory safety and environmental protection. this compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, necessitating a disposal plan that mitigates these risks.[1] This guide provides essential, step-by-step information for the safe handling and disposal of this compound.

Chemical and Safety Data

A summary of key quantitative and safety information for this compound is provided below for easy reference.

PropertyValueReference
CAS Number365565-02-2[1][2][3]
Molecular FormulaC₂₆H₂₃N₃O[1][3][4]
Molecular Weight393.5 g/mol [3][4]
GHS Hazard StatementsH302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects[2]
Storage Temperature-20°C[2][4]
Incompatible MaterialsStrong acids/alkalis, strong oxidizing/reducing agents[2]

Experimental Protocol: this compound Inhibition of P-glycoprotein

This compound is utilized in research to inhibit the P-glycoprotein (P-gp) efflux pump, a mechanism often associated with multidrug resistance in cancer cells. A typical experimental workflow to assess the inhibitory action of this compound involves the following steps:

  • Cell Culture: Cancer cells overexpressing P-gp (e.g., NCI/ADR-RES) and a control cell line with low P-gp expression are cultured under standard conditions.

  • Compound Preparation: A stock solution of this compound is prepared in a suitable solvent, such as DMSO or ethanol.[1][4] Serial dilutions are then made to achieve the desired experimental concentrations.

  • Drug Treatment: Cells are pre-incubated with varying concentrations of this compound for a specified period.

  • Substrate Addition: A fluorescent P-gp substrate (e.g., Calcein AM or a fluorescently-labeled anticancer drug) is added to the culture medium.

  • Incubation: The cells are incubated with the substrate in the presence of this compound.

  • Measurement of Intracellular Accumulation: The intracellular fluorescence is measured using techniques such as flow cytometry or fluorescence microscopy. Increased intracellular fluorescence in the presence of this compound indicates inhibition of the P-gp efflux pump.

  • Data Analysis: The results are analyzed to determine the concentration of this compound required to achieve significant inhibition of P-gp activity.

This compound Disposal Procedures

The following step-by-step procedures are essential for the safe disposal of this compound and its contaminated materials. These procedures are based on general best practices for handling hazardous chemical waste and should be adapted to comply with all applicable local, state, and federal regulations.[5][6]

Step 1: Waste Segregation and Collection

  • Solid Waste:

    • Collect all solid waste contaminated with this compound, including unused or expired neat compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, weigh boats, and contaminated lab supplies (e.g., pipette tips, tubes).

    • Place all solid waste into a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.

  • Liquid Waste:

    • Collect all liquid waste containing this compound, including stock solutions, experimental media, and solvent rinses.

    • Use a dedicated, sealed, and shatter-resistant hazardous waste container for liquid waste. Do not mix with other incompatible waste streams.

    • Aqueous solutions containing this compound should not be disposed of down the drain due to its high aquatic toxicity.[2][6]

Step 2: Waste Container Labeling

  • Clearly label all waste containers with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards: "Toxic," "Aquatic Hazard"

    • The accumulation start date (the date the first waste is added to the container)

    • The name and contact information of the generating laboratory or researcher.

Step 3: Storage of Hazardous Waste

  • Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area within the laboratory.

  • This area should be secure, well-ventilated, and away from general laboratory traffic.

  • Ensure that the storage area has secondary containment to prevent spills from spreading.

  • Do not store this compound waste with incompatible materials such as strong acids, alkalis, or oxidizing agents.[2]

Step 4: Professional Disposal

  • Arrange for the collection and disposal of the this compound hazardous waste through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor.[5][6]

  • Never attempt to dispose of this compound waste in the regular trash or by pouring it down the sink.

  • Follow all institutional and regulatory requirements for waste manifest and record-keeping.

Visualizing this compound's Mechanism of Action

The following diagram illustrates the mechanism of the P-glycoprotein (P-gp) efflux pump and how this compound inhibits this process, leading to the intracellular accumulation of therapeutic drugs.

PGP_Inhibition cluster_cell Cancer Cell cluster_membrane Cell Membrane Pgp P-glycoprotein (P-gp) Efflux Pump Extracellular Extracellular Space Pgp->Extracellular Efflux Drug_in Therapeutic Drug Drug_in->Pgp Binds to P-gp Drug_accumulated Accumulated Drug (Leads to Cell Death) Drug_in->Drug_accumulated Accumulates when P-gp is inhibited PGP4008 This compound (P-gp Inhibitor) PGP4008->Pgp Inhibits Drug_out Therapeutic Drug Drug_out->Drug_in Enters Cell

References

Comprehensive Safety and Handling Guide for PGP-4008

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of PGP-4008, a selective P-glycoprotein (Pgp) inhibitor. Adherence to these procedures is critical to ensure personnel safety and mitigate environmental hazards.

Product Information and Hazard Identification

This compound is a potent laboratory chemical used in cancer research and drug development to study and overcome multidrug resistance. While effective in its experimental applications, it presents several hazards that necessitate careful handling.

Chemical Identification:

PropertyValue
Chemical Name N-[1-(phenylmethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl]-Benzeneacetamide
CAS Number 365565-02-2
Molecular Formula C₂₆H₂₃N₃O
Molecular Weight 393.48 g/mol

Hazard Summary:

Hazard StatementClassification
H302 Harmful if swallowed
H410 Very toxic to aquatic life with long lasting effects

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound to prevent exposure.

Recommended PPE:

EquipmentSpecificationRationale
Eye Protection Safety glasses with side shields or goggles.Protects eyes from dust particles and splashes.
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact. Regularly inspect gloves for tears or punctures.
Respiratory Protection NIOSH-approved N95 respirator.Prevents inhalation of the powdered form of the chemical.
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.

Handling and Storage

Proper handling and storage procedures are crucial to maintain the stability of this compound and prevent accidental exposure.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation risk.

  • Avoid generating dust when handling the powdered form.

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.

  • Wash hands thoroughly after handling the substance.

Storage:

  • Store this compound powder in a tightly sealed container at -20°C.

  • If dissolved in a solvent, store at -80°C.

  • Keep away from strong acids, strong alkalis, and strong oxidizing/reducing agents.

  • The compound is stable for at least four years under proper storage conditions.

Solubility: this compound is soluble in the following solvents:

  • Methanol

  • 100% Ethanol (3 mg/ml)

  • DMSO (20 mg/ml)

Emergency Procedures

In the event of an emergency, follow these procedures immediately.

First Aid Measures:

Exposure RouteProcedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Remove contaminated clothing and rinse the affected area with plenty of water. Seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill Response: For detailed spill cleanup procedures, refer to the workflow diagram below.

Spill_Cleanup_Workflow This compound Spill Cleanup Workflow start Spill Occurs evacuate Evacuate Immediate Area & Alert Others start->evacuate assess Assess Spill Size & Hazard (Minor vs. Major) evacuate->assess minor_spill Minor Spill (Small amount, contained) assess->minor_spill Minor major_spill Major Spill (Large amount, risk of spread) assess->major_spill Major ppe Don Appropriate PPE minor_spill->ppe emergency_services Contact Emergency Services & EHS major_spill->emergency_services contain Contain the Spill (Use absorbent pads or socks) ppe->contain absorb Cover with Absorbent Material (e.g., vermiculite, sand) contain->absorb collect Collect Absorbed Material (Use non-sparking tools) absorb->collect decontaminate Decontaminate Spill Area (Use appropriate solvent, e.g., ethanol) collect->decontaminate dispose Package & Label Waste for Disposal decontaminate->dispose report Report the Incident dispose->report end End report->end emergency_services->end

Caption: Workflow for responding to a this compound spill.

Disposal Plan

This compound and any contaminated materials must be disposed of as hazardous waste.

Disposal Workflow:

Disposal_Workflow This compound Waste Disposal Workflow start Generate this compound Waste (Unused product, contaminated PPE, etc.) segregate Segregate Waste at Point of Generation start->segregate container Place in a Labeled, Sealed, and Compatible Hazardous Waste Container segregate->container label_info Label must include: 'Hazardous Waste', Chemical Name, and Associated Hazards container->label_info storage Store in a Designated Hazardous Waste Accumulation Area label_info->storage disposal_request Submit a Waste Pickup Request to Environmental Health & Safety (EHS) storage->disposal_request pickup EHS Collects Waste for Proper Disposal disposal_request->pickup end Disposal Complete pickup->end

Caption: Step-by-step process for the

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PGP-4008
Reactant of Route 2
Reactant of Route 2
PGP-4008

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.